Himic anhydride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,6R,7R)-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h1-2,4-7H,3H2/t4-,5+,6+,7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDQHSIWLOJIGP-RNGGSSJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C=C[C@H]1[C@H]3[C@@H]2C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883721 | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Aldrich MSDS] | |
| Record name | Himic anhydride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
2746-19-2 | |
| Record name | Himic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2746-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Himic anhydride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002746192 | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 3a,4,7,7a-tetrahydro-, (3aR,4R,7S,7aS)-rel- | |
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| Record name | (1α,2α,3β,6β)-1,2,3,6-tetrahydro-3,6-methanophthalic anhydride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.531 | |
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| Record name | HIMIC ANHYDRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1KQO6559B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-Depth Technical Guide to Himic Anhydride: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Himic anhydride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields. This document details the synthesis, purification, and characterization of this compound, along with its key chemical reactions. Furthermore, it explores its biological activity as an inhibitor of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling. All quantitative data is summarized in structured tables, and detailed experimental protocols for key procedures are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
This compound, systematically known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride, is a bicyclic dicarboxylic anhydride. Its strained ring system and reactive anhydride functionality make it a versatile building block in organic synthesis and polymer chemistry. It exists as two primary stereoisomers, the endo and exo forms, with the endo isomer being the kinetic product of the Diels-Alder reaction used in its synthesis. The thermal isomerization to the more stable exo form is a key characteristic of this compound. In recent years, this compound and its derivatives have garnered interest in medicinal chemistry due to their potential as enzyme inhibitors, particularly targeting Protein Phosphatase 2A (PP2A), a tumor suppressor.
Physical Properties
The physical properties of this compound are crucial for its handling, purification, and application in various chemical processes. A summary of these properties is presented in the tables below. It is important to note that some properties may vary slightly depending on the isomeric form (endo or exo) and the purity of the sample.
Table 1: General Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Odor | Faint, characteristic acetic odor | [1] |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 826-62-0 (endo and exo mixture) | [1] |
| 129-64-6 (endo isomer) | ||
| 2746-19-2 (exo isomer) |
Table 2: Quantitative Physical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 165-167 °C (endo, lit.) | |
| Boiling Point | 251.61 °C (rough estimate) | |
| Density | 1.417 g/cm³ | |
| Refractive Index | 1.5260 (estimate) | |
| Vapor Pressure | 0 mmHg at 25°C |
Table 3: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Decomposes | |
| Diethyl Ether | Soluble (0.1g/10 mL, clear, colorless) | |
| Benzene | Soluble | |
| Toluene | Soluble | |
| Acetone | Soluble | |
| Carbon Tetrachloride | Soluble | |
| Chloroform | Soluble | |
| Ethanol | Soluble | |
| Ethyl Acetate | Soluble | |
| Petroleum Ether | Slightly soluble |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the reactivity of the cyclic anhydride functional group and the presence of the carbon-carbon double bond within the norbornene framework.
Hydrolysis
This compound reacts with water to undergo hydrolysis, leading to the opening of the anhydride ring to form the corresponding dicarboxylic acid, cis-5-norbornene-endo-2,3-dicarboxylic acid. This reaction is generally slow at room temperature but can be accelerated by heating or by the presence of acids or bases.
Alcoholysis (Esterification)
In the presence of alcohols, this compound undergoes alcoholysis to form a monoester. This reaction involves the nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride, resulting in the opening of the ring. The reaction can proceed to form a diester under more forcing conditions or with the use of an esterification catalyst.
Aminolysis (Amidation)
Amines react readily with this compound in an aminolysis reaction to yield the corresponding amic acid. This reaction is typically fast and exothermic. Further heating can induce cyclization to form the corresponding imide.
Diels-Alder and Retro-Diels-Alder Reactions
This compound is synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The endo isomer is the kinetically favored product. Upon heating, endo-Himic anhydride can undergo a retro-Diels-Alder reaction to dissociate back into its starting materials, which can then recombine to form the thermodynamically more stable exo isomer.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and key reactions of this compound.
Synthesis and Purification
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Materials: Dicyclopentadiene, maleic anhydride, toluene, petroleum ether.
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Procedure:
-
In a fume hood, assemble a fractional distillation apparatus.
-
Place dicyclopentadiene in the distillation flask and heat gently to "crack" it into cyclopentadiene monomer. Collect the freshly distilled cyclopentadiene, which boils at 41-42 °C.
-
In a separate flask, dissolve maleic anhydride in toluene.
-
Slowly add the freshly distilled cyclopentadiene to the maleic anhydride solution with stirring. The reaction is exothermic.
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After the addition is complete, stir the reaction mixture at room temperature for a period to ensure complete reaction.
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The product, endo-Himic anhydride, will precipitate from the solution.
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Collect the solid product by vacuum filtration and wash with cold petroleum ether to remove any unreacted starting materials.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane.
-
-
Materials: endo-Himic anhydride, toluene.
-
Procedure:
-
Place endo-Himic anhydride in a round-bottom flask equipped with a condenser.
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Heat the solid in an oil bath to 180-200 °C for 1-2 hours. The solid will melt and then slowly re-solidify as the exo isomer is formed.
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Allow the flask to cool to room temperature. The crude product will be a mixture of endo and exo isomers.
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Add hot toluene to the flask to dissolve the crude product.
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Allow the solution to cool slowly to room temperature. The exo isomer is less soluble in toluene and will preferentially crystallize out.
-
Collect the crystals of exo-Himic anhydride by vacuum filtration.
-
The purity of the exo isomer can be improved by repeated fractional crystallization from toluene.
-
Characterization Methods
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 10-20 °C/min for a preliminary determination.
-
For an accurate measurement, repeat with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.
-
-
Instrumentation: ¹H and ¹³C NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
The chemical shifts (δ) and coupling constants (J) will be characteristic of the endo or exo isomer.
-
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Characteristic peaks for the anhydride carbonyl groups (around 1780 cm⁻¹ and 1850 cm⁻¹) and the C=C double bond will be observed.
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Chemical Reactivity Protocols (General Procedures)
-
Materials: this compound, water, heating source.
-
Procedure:
-
Suspend this compound in water in a round-bottom flask.
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Heat the mixture to reflux with stirring until the solid has completely dissolved, indicating the formation of the dicarboxylic acid.
-
Allow the solution to cool to room temperature. The dicarboxylic acid may crystallize out upon cooling.
-
The product can be isolated by filtration and can be characterized by melting point and spectroscopic methods.
-
-
Materials: this compound, an alcohol (e.g., methanol), optional catalyst (e.g., a few drops of concentrated sulfuric acid).
-
Procedure:
-
Dissolve this compound in an excess of the desired alcohol in a round-bottom flask.
-
If desired, add a catalytic amount of acid.
-
Heat the reaction mixture to reflux for several hours.
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Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
The resulting monoester can be purified by column chromatography or distillation.
-
-
Materials: this compound, an amine (e.g., aniline), a suitable solvent (e.g., chloroform).
-
Procedure:
-
Dissolve the amine in a suitable solvent in a flask.
-
Slowly add a solution of this compound in the same solvent to the amine solution with stirring. The reaction is often exothermic, so cooling may be necessary.
-
The amic acid product may precipitate from the solution.
-
After the addition is complete, stir the mixture at room temperature for a period to ensure complete reaction.
-
Isolate the product by filtration and wash with a suitable solvent to remove any unreacted starting materials.
-
Biological Activity: Inhibition of Protein Phosphatase 2A (PP2A)
Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating a wide array of cellular processes, including cell cycle progression, proliferation, and apoptosis. Due to its function in dephosphorylating and thereby inactivating numerous oncoproteins, PP2A is considered a tumor suppressor. The inhibition of PP2A can lead to the hyperphosphorylation of its target proteins, promoting uncontrolled cell growth and survival.
This compound and its derivatives have been identified as inhibitors of PP2A. While the precise molecular mechanism of inhibition by this compound itself is a subject of ongoing research, it is believed that the anhydride moiety is crucial for its activity, potentially through covalent modification of the enzyme or by mimicking the phosphate group of the substrate.
The inhibition of PP2A by small molecules can have profound effects on cellular signaling pathways. For instance, by inhibiting PP2A, the phosphorylation levels of key proteins in the MAPK/ERK and PI3K/Akt pathways can be maintained, leading to sustained pro-survival and pro-proliferative signals.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Workflow for Synthesis and Isomerization of this compound
Caption: Workflow for the synthesis of endo-Himic anhydride and its thermal isomerization to the exo isomer.
Key Chemical Reactions of this compound
Caption: Overview of the primary chemical reactions of this compound.
Simplified PP2A Signaling Pathway and Point of Inhibition
Caption: Simplified signaling pathway showing PP2A's role in regulating cell survival and the point of inhibition by this compound.
Conclusion
This compound is a valuable and versatile chemical compound with well-defined physical and chemical properties. Its synthesis via the Diels-Alder reaction and the ability to isomerize between its endo and exo forms provide routes to stereochemically distinct building blocks. The reactivity of its anhydride group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of polymers, resins, and fine chemicals. Furthermore, its emerging role as a PP2A inhibitor highlights its potential in the field of drug discovery and development, particularly in oncology. This technical guide serves as a foundational resource for researchers and scientists working with or interested in the multifaceted applications of this compound. Further investigation into the specific molecular interactions of this compound with biological targets such as PP2A will undoubtedly open new avenues for its application in medicine and materials science.
References
Synthesis of Himic Anhydride via Diels-Alder Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of himic anhydride, a valuable intermediate in the production of pharmaceuticals, pesticides, and advanced polymers.[1] The core of this synthesis lies in the elegant and efficient Diels-Alder reaction, a cornerstone of modern organic chemistry. This document outlines the reaction mechanism, detailed experimental protocols, and relevant quantitative data to support researchers in the successful synthesis and application of this versatile compound.
Introduction to the Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition that involves the reaction of a conjugated diene with a dienophile to form a six-membered ring.[2] In the synthesis of this compound, also known as cis-norbornene-5,6-endo-dicarboxylic anhydride, the conjugated diene is cyclopentadiene and the dienophile is maleic anhydride.[3][4] This reaction is known for its high stereospecificity and is a prime example of a concerted pericyclic reaction.
The reaction typically proceeds rapidly at room temperature, favoring the formation of the endo isomer as the kinetic product.[2] This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile. While the endo product is formed faster, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance. Thermal equilibration can be employed to convert the endo adduct to the more stable exo form.
Reaction Mechanism and Stereochemistry
The Diels-Alder reaction between cyclopentadiene and maleic anhydride proceeds through a cyclic transition state, leading to the formation of a bicyclic product. The stereochemical outcome of this reaction is a critical aspect, with the "endo rule" predicting the preferential formation of the endo isomer.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound, including reactant properties and typical reaction parameters.
Table 1: Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| Cyclopentadiene | C₅H₆ | 66.10 | 41.5 - 42.5 | -97.2 |
| Dicyclopentadiene | C₁₀H₁₂ | 132.20 | 170 | 32.5 |
| Maleic Anhydride | C₄H₂O₃ | 98.06 | 202 | 52.8 |
| endo-Himic Anhydride | C₉H₈O₃ | 164.16 | - | 165 |
| exo-Himic Anhydride | C₉H₈O₃ | 164.16 | - | 143 |
Table 2: Typical Experimental Parameters and Yields
| Parameter | Value | Reference |
| Reactant Quantities | ||
| Maleic Anhydride | 175 mg - 2 g | |
| Cyclopentadiene | 140 mg - 2 mL | |
| Solvents | ||
| Ethyl Acetate | 0.8 mL - 8 mL | |
| Hexane / Petroleum Ether | 0.8 mL - 8 mL | |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | ~5 minutes for initial crystallization | |
| Product Isolation | ||
| Crystallization | Induced by scratching, cooling in ice-bath | |
| Purification | Recrystallization | |
| Yield | ||
| Typical Yield (endo-product) | Good yields reported | |
| Yield (exo-product after equilibration and recrystallization) | 10-20% (high purity) |
Detailed Experimental Protocols
The following protocols are adapted from established laboratory procedures for the synthesis of endo-himic anhydride.
Preparation of Cyclopentadiene
Cyclopentadiene readily dimerizes to dicyclopentadiene at room temperature via a Diels-Alder reaction. Therefore, fresh cyclopentadiene must be prepared by "cracking" dicyclopentadiene through a retro-Diels-Alder reaction.
Protocol:
-
Set up a fractional distillation apparatus.
-
Place dicyclopentadiene (e.g., 4.5 mL) and a boiling chip into the distillation flask.
-
Gently heat the dicyclopentadiene to its boiling point (approx. 170 °C).
-
The lower-boiling cyclopentadiene (b.p. ~41 °C) will distill over.
-
Collect the freshly distilled cyclopentadiene in a receiver cooled in an ice bath. To prevent immediate dimerization, it is recommended to distill it directly into the solution containing the dienophile.
Caution: Dicyclopentadiene should not be boiled to dryness. This procedure should be performed in a well-ventilated fume hood.
Synthesis of endo-Himic Anhydride
This procedure describes the reaction of freshly prepared cyclopentadiene with maleic anhydride.
Protocol:
-
In a suitable reaction vessel (e.g., an Erlenmeyer flask or Craig tube), dissolve maleic anhydride (e.g., 2 g) in ethyl acetate (e.g., 8 mL) with gentle warming.
-
Add an equal volume of a non-polar solvent such as hexane or petroleum ether (e.g., 8 mL) and mix well.
-
Cool the solution in an ice bath.
-
To the cooled solution, add the freshly prepared cyclopentadiene (e.g., 2 mL) and swirl to mix. An exothermic reaction may be observed.
-
Allow the mixture to stand. The product should begin to crystallize. Crystallization can be induced by scratching the inside of the flask with a glass rod.
-
For enhanced purification, the product can be redissolved by gentle heating and then allowed to recrystallize slowly.
-
Collect the crystalline product by suction filtration.
-
Wash the crystals with a small amount of cold solvent (e.g., hexane).
-
Allow the product to air dry and determine the weight and melting point.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis.
Conclusion
The synthesis of this compound via the Diels-Alder reaction is a robust and well-established procedure that serves as an excellent example of pericyclic chemistry. This guide provides the necessary theoretical background, quantitative data, and detailed protocols to enable researchers to successfully synthesize this important chemical intermediate. Careful attention to the preparation of fresh cyclopentadiene and the principles of stereochemical control are paramount for achieving high yields and purity. The synthesized this compound can then be utilized in a variety of applications, including the development of novel therapeutic agents and advanced materials.
References
Solubility of Himic Anhydride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Himic anhydride (cis-5-norbornene-exo-2,3-dicarboxylic anhydride) in common organic solvents. This information is critical for its application in various fields, including as an intermediate in the synthesis of pharmaceuticals, pesticides, and advanced materials. While specific quantitative data from a key study by Wan et al. (2020) on this topic is not publicly available in its entirety, this guide summarizes the available information and provides a comprehensive overview of the experimental methodologies for solubility determination.
Quantitative Solubility Data
A pivotal study by Wan et al. (2020) investigated the solid-liquid equilibrium solubility of this compound in thirteen pure solvents. While the full experimental dataset is not accessible, the study identified the following solvents as part of their investigation:
-
Alcohols: Methanol, Ethanol, Isopropanol, n-Butanol
-
Ketones: Acetone, Butanone, Cyclohexanone
-
Esters: Ethyl acetate, Methyl acetate
-
Nitriles: Acetonitrile
-
Ethers: Ethyl ether, Isopentyl ether
-
Aromatic Hydrocarbons: Toluene
The abstract of the study indicates that the solubility of this compound was determined at various temperatures. Generally, the solubility of solid compounds in organic solvents increases with temperature. Without the specific data, a qualitative understanding suggests that this compound, a polar molecule, would exhibit higher solubility in more polar solvents.
Table 1: Investigated Solvents for this compound Solubility
| Solvent Class | Solvent Name |
| Alcohols | Methanol |
| Ethanol | |
| Isopropanol | |
| n-Butanol | |
| Ketones | Acetone |
| Butanone | |
| Cyclohexanone | |
| Esters | Ethyl acetate |
| Methyl acetate | |
| Nitriles | Acetonitrile |
| Ethers | Ethyl ether |
| Isopentyl ether | |
| Aromatic Hydrocarbons | Toluene |
Note: This table lists the solvents investigated by Wan et al. (2020). The quantitative solubility values could not be retrieved.
Experimental Protocols for Solubility Determination
The determination of the solubility of a solid compound like this compound in an organic solvent is a fundamental experimental procedure. A widely accepted and reliable method is the analytical isothermal shake-flask methodology. This method is considered a classical approach and continues to offer satisfactory reliability for measuring the solubility of various systems.
Isothermal Shake-Flask Method
This method involves achieving a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
Key Steps:
-
Preparation: An excess amount of the solid solute (this compound) is added to a known volume of the desired organic solvent in a sealed container, typically a flask or vial.
-
Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., using a mechanical shaker or magnetic stirrer) for a prolonged period (often 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being included in the sample.
-
Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and precise method for determining the concentration of organic compounds.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength.
-
Gravimetric Analysis: The solvent from a known mass or volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.
-
-
Data Reporting: The solubility is typically expressed in units such as g/100 mL of solvent, mol/L, or mole fraction at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of this compound using the isothermal shake-flask method.
Conclusion
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Himic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the endo and exo isomers of himic anhydride. Detailed experimental protocols and structured data tables are presented to facilitate analysis and replication.
Introduction to this compound and its Isomers
This compound, systematically known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a bridged bicyclic compound that exists as two primary stereoisomers: endo and exo. The Diels-Alder reaction between cyclopentadiene and maleic anhydride typically yields the kinetically favored endo isomer.[1][2] However, thermal equilibration can lead to the formation of the thermodynamically more stable exo isomer.[3][4] NMR spectroscopy is an indispensable tool for distinguishing between these two isomers due to the distinct chemical environments of their respective protons and carbons.[1]
¹H and ¹³C NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for the endo and exo isomers of this compound, as reported in the literature. The spectra were recorded in deuterated chloroform (CDCl₃) at 298 K.
Table 1: ¹H NMR Spectral Data of this compound Isomers in CDCl₃
| Proton Assignment | endo-Himic Anhydride | exo-Himic Anhydride |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| H1 (alkene) | 6.338 | 6.355 |
| H2 | 3.481 | 3.600 |
| H3' | 1.705, 1.679 | 1.820, 1.798 |
| H3” | 1.486, 1.460 | 1.607, 1.586 |
| H4 | 3.535 | 3.021 |
Data sourced from Semantic Scholar.
Table 2: ¹³C NMR Spectral Data of this compound Isomers in CDCl₃
| Carbon Assignment | endo-Himic Anhydride | exo-Himic Anhydride |
| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) | |
| C1 (alkene) | ~135 | ~135 |
| C2 | Not explicitly stated | Not explicitly stated |
| C3 | Not explicitly stated | Not explicitly stated |
| C4 | Not explicitly stated | Not explicitly stated |
| C=O (anhydride) | ~170 | ~170 |
Note: Specific chemical shifts for all carbons in the endo isomer were not detailed in the primary source. The assignment of the ¹³C NMR spectra for both isomers was achieved using HSQC and DEPT experiments.
Experimental Protocol for NMR Spectroscopy
The following is a generalized, detailed methodology for obtaining high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh 5-25 mg of the this compound sample for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Deuterated chloroform (CDCl₃) is a common choice for this compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution. If necessary, gentle heating can be applied, but care should be taken to avoid solvent evaporation.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the clear solution into a clean, unscratched 5 mm NMR tube. Avoid transferring any solid particulates, as they can adversely affect the spectral quality. If solids are present, filter the solution through a small plug of cotton or glass wool in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrument Setup: The data presented was collected on a Bruker AV II MHz spectrometer. Before inserting the sample, ensure the spectrometer is properly tuned and the standard sample has been run.
-
Sample Insertion: Carefully insert the NMR tube into a spinner turbine and adjust its depth according to the spectrometer's instructions. Place the spinner with the sample into the magnet.
-
Locking and Shimming: The deuterated solvent provides a signal for the spectrometer to "lock" onto, which stabilizes the magnetic field. The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, number of scans, and relaxation delay. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.
-
The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
¹³C NMR experiments require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
-
Broadband proton decoupling is typically employed to simplify the spectrum and improve the signal-to-noise ratio.
-
The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline corrected, and integrated.
Workflow and Logic Diagrams
The following diagrams illustrate the key processes in the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Caption: Logic for distinguishing this compound isomers via ¹H NMR.
References
Himic Anhydride: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide
For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safe handling procedures for all laboratory chemicals is paramount. This guide provides a detailed overview of the safety data and handling precautions for Himic anhydride (CAS 826-62-0), a compound commonly used in polymer and chemical synthesis.[1] Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[2][3] It is stable under normal storage conditions but is sensitive to moisture, reacting with water to form the corresponding acid.[4][5] Key physical and chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 162 - 167 °C | |
| Boiling Point | 251.61°C (rough estimate) | |
| Appearance | White solid | |
| Solubility | Decomposes in water and alkalis. Soluble in diethyl ether. | |
| Odor | None reported to faint acetic odor |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling.
GHS Hazard Classification:
| Class | Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage. |
| Respiratory Sensitization | Category 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
Potential Health Effects:
-
Eye Contact: Causes severe eye irritation and may result in burns.
-
Skin Contact: Can cause skin irritation and may lead to burns. Prolonged or repeated exposure may cause an allergic skin reaction.
-
Inhalation: Irritating to the respiratory tract, potentially causing sore throat, coughing, and shortness of breath. Inhalation of dust or vapors may lead to sensitization and asthma-like reactions.
-
Ingestion: May cause gastrointestinal irritation.
Toxicological Data
The following table summarizes the available toxicological data for this compound.
| Test | Species | Dose | Result |
| Draize test, eye | Rabbit | 2 mg/24H | Severe |
| Draize test, skin | Rabbit | 500 mg/24H | Mild |
Source: Cole-Parmer Safety Data Sheet
This compound is not classified as a carcinogen by IARC, NTP, or OSHA.
Handling and Storage Protocols
Strict adherence to proper handling and storage procedures is essential to minimize exposure and ensure safety.
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Avoid ingestion and inhalation.
-
Keep away from moisture and water.
-
Use non-sparking tools and grounded equipment.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents and bases.
-
Protect from moisture.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound to prevent exposure.
Caption: Recommended PPE for handling this compound.
Emergency Procedures
In the event of an emergency, follow these first-aid and spill response protocols.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention.
-
Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.
Accidental Release Measures:
The following workflow outlines the steps to be taken in the event of a this compound spill.
Caption: Workflow for handling a this compound spill.
Fire-Fighting Measures
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam. Do NOT use water directly on the fire.
-
Fire-Fighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear. Irritating and highly toxic gases may be generated by thermal decomposition.
Stability and Reactivity
-
Chemical Stability: Stable at room temperature in closed containers under normal storage and handling conditions. It is moisture-sensitive and reacts with water to form the corresponding acid.
-
Conditions to Avoid: Incompatible materials, moisture, contact with water, and excess heat.
-
Incompatible Materials: Moisture, water, strong oxidizing agents, and bases.
-
Hazardous Decomposition Products: Carbon monoxide and carbon dioxide.
-
Hazardous Polymerization: Has not been reported.
References
Thermal Stability and Decomposition of Himic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Himic anhydride, also known as 5-Norbornene-2,3-dicarboxylic anhydride, is a bicyclic organic compound widely utilized as a monomer in the synthesis of high-performance polymers and as an intermediate in the production of various specialty chemicals. Its unique strained ring structure imparts desirable properties to the resulting materials, including enhanced thermal stability and mechanical strength. This technical guide provides a comprehensive overview of the thermal behavior of this compound, focusing on its stability and decomposition pathways. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical transformations.
Thermal Behavior Overview
The thermal behavior of this compound is primarily characterized by two distinct processes: a lower-temperature isomerization and a higher-temperature decomposition.
-
Thermal Isomerization: this compound exists as two stereoisomers: endo-Himic anhydride and exo-Himic anhydride. The endo isomer is the kinetic product of the Diels-Alder reaction used in its synthesis. Upon heating, the endo isomer can undergo a reversible retro-Diels-Alder reaction to form cyclopentadiene and maleic anhydride, which then recombine to form the more thermodynamically stable exo isomer. This equilibration typically occurs in the temperature range of 180-200°C.[1][2]
-
Thermal Decomposition: At significantly higher temperatures, the covalent bonds within the this compound molecule will begin to rupture, leading to irreversible decomposition. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for the decomposition of pure this compound is not extensively available in public literature, information from safety data sheets and studies on analogous cyclic anhydrides indicate that the primary decomposition products are carbon monoxide (CO) and carbon dioxide (CO2).[3] The decomposition of the remaining hydrocarbon framework is expected to yield a variety of smaller organic molecules.
Quantitative Data
The following tables summarize the available quantitative data regarding the thermal properties of this compound.
Table 1: Physical and Thermal Properties of this compound Isomers
| Property | endo-Himic Anhydride | exo-Himic Anhydride | Reference(s) |
| IUPAC Name | (3aR,4S,7R,7aS)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione | (3aS,4R,7S,7aR)-3a,4,7,7a-Tetrahydro-4,7-methanoisobenzofuran-1,3-dione | [4][5] |
| Melting Point (°C) | 165-167 | 140-145 | |
| Isomerization Temp. (°C) | 180-200 | 180-200 |
Thermal Isomerization and Decomposition Pathways
Thermal Isomerization Pathway
The isomerization from the endo to the exo form is a well-documented process that proceeds through a retro-Diels-Alder mechanism. This equilibrium favors the more thermodynamically stable exo isomer at elevated temperatures.
Caption: Thermal Isomerization of this compound.
Proposed Thermal Decomposition Pathway
While a definitive, experimentally verified decomposition pathway for this compound is not available, a plausible mechanism can be proposed based on the known retro-Diels-Alder reaction and the decomposition patterns of related cyclic anhydrides. The initial step is likely the retro-Diels-Alder reaction, followed by the decomposition of maleic anhydride and cyclopentadiene at higher temperatures.
Caption: Proposed Decomposition Pathway for this compound.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the thermal analysis of this compound.
Thermal Isomerization of endo-Himic Anhydride
This protocol is adapted from established undergraduate laboratory experiments.
Objective: To induce the thermal isomerization of endo-Himic anhydride to exo-Himic anhydride and isolate the product.
Materials:
-
endo-Himic anhydride
-
Toluene
-
Round-bottom flask (100 mL)
-
Heating mantle
-
Condenser
-
Recrystallization apparatus
-
NMR or GC for analysis
Procedure:
-
Place 50 g of endo-Himic anhydride into a 100 mL round-bottom flask.
-
Fit the flask with a condenser and place it in a heating mantle.
-
Heat the solid until it melts (melting point of endo isomer is ~165°C) and then increase the temperature to 180-200°C.
-
Maintain this temperature for 1-2 hours. The mixture will likely turn a golden-orange color.
-
Allow the flask to cool slightly, then carefully add approximately 150-200 mL of toluene to dissolve the mixture, heating to reflux if necessary to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature to induce crystallization. The exo isomer is less soluble in toluene and will crystallize out preferentially.
-
Collect the crystals by vacuum filtration.
-
The purity of the exo-Himic anhydride can be improved by repeated recrystallization from toluene.
-
Analyze the product by ¹H NMR or GC to determine the ratio of exo to endo isomers.
Thermogravimetric Analysis (TGA) of this compound (General Protocol)
Objective: To determine the thermal stability and decomposition profile of this compound.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Calibrate the TGA instrument according to the manufacturer's specifications.
-
Weigh approximately 5-10 mg of the this compound sample into a clean TGA crucible (e.g., alumina or platinum).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Heat the sample from ambient temperature to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The resulting TGA curve can be analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC) of this compound (General Protocol)
Objective: To measure the heat flow associated with thermal transitions (e.g., melting, decomposition) of this compound.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Calibrate the DSC instrument with appropriate standards (e.g., indium).
-
Weigh approximately 2-5 mg of the this compound sample into a DSC pan (e.g., aluminum).
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10°C/min) over a temperature range that encompasses the expected thermal events (e.g., from room temperature to 400°C).
-
Record the differential heat flow between the sample and the reference as a function of temperature.
-
The resulting DSC thermogram will show endothermic peaks for melting and potentially exothermic peaks for decomposition.
Visualization of Experimental Workflows
The following diagram illustrates a general workflow for the thermal analysis of this compound.
Caption: General Workflow for Thermal Analysis.
Conclusion
This compound exhibits distinct thermal behaviors that are critical to understand for its application in materials science and chemical synthesis. The reversible isomerization between its endo and exo forms at 180-200°C is a key characteristic governed by thermodynamic and kinetic control. While the precise onset and profile of its high-temperature decomposition are not well-documented, it is known to decompose into gaseous products including CO and CO2, likely proceeding through an initial retro-Diels-Alder reaction. Further investigation using techniques such as TGA, DSC, and Pyrolysis-GC-MS would provide a more complete quantitative understanding of its thermal decomposition profile and the full range of its decomposition products.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. "Pyrolysis of Bicyclo[2.2.1]Heptane-2-Thiols: Evidence for a Carbene In" by Adel Fawzi DIMIAN and DE Johnson [ink.library.smu.edu.sg]
- 5. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
The Hydrolysis of Himic Anhydride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Himic anhydride, systematically known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a versatile intermediate in the synthesis of pharmaceuticals, polymers, and other specialty chemicals. Its reactivity, particularly towards nucleophiles, is central to its utility. A fundamental reaction of this compound is its hydrolysis to the corresponding dicarboxylic acid, cis-5-norbornene-2,3-dicarboxylic acid. This technical guide provides an in-depth analysis of the mechanism, kinetics, and experimental protocols for the hydrolysis of this compound. Due to the limited availability of kinetic data specific to this compound, this guide will also draw upon established principles and data from analogous cyclic anhydrides, such as phthalic and acetic anhydride, to provide a comprehensive overview.
This compound exists as two stereoisomers: the endo and exo forms.[1] The commercially available form is predominantly the endo isomer, which is the kinetic product of the Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1] This guide will primarily focus on the hydrolysis of the more common endo-himic anhydride.
Mechanism of Hydrolysis
The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism.[2] In this reaction, a water molecule acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This process can be catalyzed by both acids and bases.
Neutral Hydrolysis
Under neutral conditions, a water molecule directly attacks a carbonyl carbon. This is generally a slower process compared to catalyzed hydrolysis.[3] The reaction proceeds through a tetrahedral intermediate, which then collapses to form the dicarboxylic acid.
Acid-Catalyzed Hydrolysis
In the presence of an acid, one of the carbonyl oxygens is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by a water molecule. This catalytic pathway enhances the rate of the reaction.
Base-Catalyzed Hydrolysis
Under basic conditions, the hydroxide ion, a stronger nucleophile than water, attacks the carbonyl carbon. This mechanism is typically faster than both neutral and acid-catalyzed hydrolysis. The reaction initially forms a carboxylate and a carboxylic acid. In a basic solution, the carboxylic acid is deprotonated to yield a dicarboxylate anion.
Signaling Pathways and Logical Relationships
The hydrolysis of this compound is a fundamental chemical transformation. The logical progression of this reaction under different catalytic conditions can be visualized as follows:
Caption: General pathways for the hydrolysis of this compound.
Quantitative Data
Specific kinetic data for the hydrolysis of this compound is scarce in the literature. However, a safety data sheet reports a hydrolysis half-life of 7 minutes at 20°C. To provide a broader context, the following table includes kinetic data for the hydrolysis of analogous cyclic and acyclic anhydrides under various conditions.
| Anhydride | Conditions | Rate Constant (k) | Activation Energy (Ea) | Reference |
| This compound | 20°C | t1/2 = 7 min | Not Reported | |
| Acetic Anhydride | 25°C, excess water | 0.169 min-1 | Not Reported | |
| Acetic Anhydride | 15°C, excess water | 0.0631 min-1 | Not Reported | |
| Acetic Anhydride | 20°C, excess water | 0.0924 min-1 | Not Reported | |
| Acetic Anhydride | 35°C, excess water | 0.2752 min-1 | Not Reported | |
| Phthalic Anhydride | 25°C, pH 7.8 | 1.59 x 10-2 s-1 | Not Reported | |
| Phthalic Anhydride | Neutral Solution | Not Reported | 13.9 kcal/mol | |
| Benzoic Anhydride | Neutral Solution | Not Reported | 15.5 kcal/mol |
Experimental Protocols
Detailed experimental protocols for studying the hydrolysis of this compound can be adapted from established methods for other anhydrides. The choice of method depends on the desired kinetic information and available instrumentation.
Monitoring Hydrolysis by FT-IR Spectroscopy
This method allows for the in-situ monitoring of the disappearance of the anhydride reactant and the appearance of the carboxylic acid product.
Methodology:
-
Calibration: Prepare standard solutions of this compound and its corresponding dicarboxylic acid in a suitable solvent (e.g., dioxane-water mixture). Record the FT-IR spectra of these standards to identify characteristic absorption bands and create calibration curves of absorbance versus concentration. The anhydride will have characteristic C=O stretching bands around 1780 and 1850 cm-1, while the carboxylic acid will show a broad O-H stretch and a C=O stretch around 1700 cm-1.
-
Reaction Setup: In a thermostated reaction vessel equipped with an in-situ FT-IR probe, dissolve a known concentration of this compound in the chosen solvent system.
-
Data Acquisition: Initiate the reaction by adding water and immediately begin acquiring FT-IR spectra at regular time intervals.
-
Data Analysis: Using the calibration curves, determine the concentrations of this compound and the dicarboxylic acid at each time point. Plot the concentration of this compound versus time to determine the reaction order and the rate constant.
Caption: Workflow for FT-IR analysis of this compound hydrolysis.
Monitoring Hydrolysis by pH-Stat Titration
This method is suitable for studying the kinetics of hydrolysis by monitoring the production of the acidic product.
Methodology:
-
Instrumentation Setup: Calibrate a pH meter and an automatic titrator (autoburette).
-
Reaction Setup: In a thermostated reaction vessel, prepare a solution of this compound in a suitable solvent (e.g., a mixture of an organic solvent and water).
-
Titration: Set the pH-stat to a constant pH value. As the hydrolysis proceeds and the dicarboxylic acid is formed, the pH of the solution will decrease. The automatic titrator will add a standard solution of a base (e.g., NaOH) to maintain the constant pH.
-
Data Collection: Record the volume of titrant added as a function of time.
-
Data Analysis: The rate of addition of the titrant is directly proportional to the rate of formation of the dicarboxylic acid. From this data, the reaction rate and rate constant can be determined.
Monitoring Hydrolysis by Calorimetry
The hydrolysis of anhydrides is an exothermic reaction. Calorimetry can be used to monitor the heat evolved during the reaction, which is proportional to the extent of the reaction.
Methodology:
-
Calorimeter Setup: Calibrate the reaction calorimeter to determine its heat capacity.
-
Reaction: In the calorimeter, initiate the hydrolysis of a known amount of this compound in a known volume of water or a solvent mixture.
-
Temperature Monitoring: Record the temperature of the reaction mixture as a function of time.
-
Data Analysis: The heat of reaction can be calculated from the temperature change. The rate of heat evolution is proportional to the reaction rate. From this data, kinetic parameters such as the rate constant and activation energy can be determined.
Conclusion
The hydrolysis of this compound is a fundamental reaction governed by the principles of nucleophilic acyl substitution. While specific kinetic data for this compound is limited, a comprehensive understanding of its hydrolytic behavior can be achieved by drawing parallels with well-studied analogous anhydrides. The experimental protocols outlined in this guide provide robust methodologies for researchers and drug development professionals to investigate the hydrolysis of this compound and its derivatives, enabling better control over reaction conditions and product formation in various synthetic applications. The provided diagrams and summarized data offer a quick reference for understanding the core concepts of this compound hydrolysis.
References
Methodological & Application
Application Notes and Protocols: Himic Anhydride as a Curing Agent for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Himic anhydride as a curing agent for epoxy resins. The information compiled is intended to guide researchers and professionals in the formulation, curing, and characterization of epoxy systems utilizing this specific anhydride.
Introduction
This compound, also known as endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a cycloaliphatic anhydride used as a curing agent for epoxy resins. Epoxy resins cured with anhydrides like this compound generally exhibit excellent thermal stability, high glass transition temperatures (Tg), good mechanical properties, and superior electrical insulation properties.[1][2] These characteristics make them suitable for a variety of demanding applications, including structural adhesives, composites, and electronic encapsulation.[3] The curing process involves a series of chemical reactions between the anhydride, the epoxy resin, and typically an accelerator, resulting in a highly cross-linked thermoset polymer network.[1][4]
Curing Mechanism
The curing of epoxy resins with this compound is a complex process that does not involve a direct reaction between the epoxy group and the anhydride ring. The reaction is typically initiated by a hydroxyl-containing species, which can be present on the epoxy resin backbone, as residual moisture, or intentionally added as a co-catalyst. The generally accepted mechanism proceeds through the following key steps:
-
Ring Opening of the Anhydride: A hydroxyl group attacks the carbonyl carbon of the this compound ring, leading to its opening and the formation of a monoester with a free carboxylic acid group.
-
Esterification: The newly formed carboxylic acid group then reacts with an epoxy group, generating a hydroxyl group and a diester linkage.
-
Propagation and Cross-linking: The hydroxyl group generated in the esterification step can then react with another anhydride molecule, propagating the reaction and leading to the formation of a three-dimensional cross-linked network.
A competing reaction, etherification (homopolymerization), where an epoxy group reacts with a hydroxyl group, can also occur, particularly at lower temperatures or when the stoichiometry is adjusted. The extent of these competing reactions influences the final properties of the cured resin.
Formulation and Stoichiometry
The properties of the cured epoxy system are highly dependent on the formulation, including the type of epoxy resin, the concentration of this compound, and the type and concentration of the accelerator.
Calculating the Amount of this compound:
The amount of anhydride required is typically expressed in parts per hundred parts of resin (phr). The theoretical stoichiometric ratio of anhydride to epoxy groups is 1:1. However, to account for side reactions like homopolymerization, the optimal ratio (A/E) is often found to be in the range of 0.85 to 1.0. The phr of this compound can be calculated using the following formula:
phr = (AEW / EEW) * A/E * 100
Where:
-
AEW = Anhydride Equivalent Weight (For this compound, the molecular weight is 164.16 g/mol , and since it has one anhydride group, the AEW is 164.16 g/eq)
-
EEW = Epoxide Equivalent Weight of the epoxy resin (provided by the manufacturer)
-
A/E = Anhydride to Epoxy equivalent ratio (typically 0.85 - 1.0)
Accelerators:
Anhydride curing reactions are generally slow at moderate temperatures and require the use of an accelerator to proceed at a practical rate. Common accelerators include tertiary amines (e.g., benzyldimethylamine - BDMA), imidazoles, and quaternary ammonium salts. The choice and concentration of the accelerator will significantly impact the pot life, curing schedule, and final properties of the cured resin.
Quantitative Data
Table 1: Typical Properties of an NMA-Cured Epoxy Resin System
| Property | Test Method | Value |
| Mechanical | ||
| Tensile Strength | ASTM D638 | 10,000 - 12,000 psi |
| Tensile Modulus | ASTM D638 | 4.0 - 4.5 x 10^5 psi |
| Elongation at Break | ASTM D638 | 2.5 - 3.5 % |
| Flexural Strength | ASTM D790 | 13,000 - 14,000 psi |
| Flexural Modulus | ASTM D790 | 3.4 - 4.4 x 10^5 psi |
| Thermal | ||
| Heat Deflection Temperature (HDT) | ASTM D648 | 140 - 156 °C |
| Glass Transition Temperature (Tg) by DMA | ASTM E1640 | 150 - 170 °C |
| Electrical | ||
| Dielectric Constant (1 MHz) | ASTM D150 | 3.0 |
| Dissipation Factor (1 MHz) | ASTM D150 | 0.010 |
Note: The properties of the final cured product are highly dependent on the specific epoxy resin, accelerator, and cure cycle used.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of a this compound-cured epoxy resin system.
Materials and Equipment
-
Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW of 185-192 g/eq)
-
Curing Agent: this compound (endo-cis-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride)
-
Accelerator: Benzyldimethylamine (BDMA)
-
Equipment:
-
Analytical balance
-
Mixing containers (disposable)
-
Mechanical stirrer or spatula
-
Vacuum oven or desiccator for degassing
-
Molds for specimen casting (e.g., silicone or aluminum)
-
Programmable oven for curing
-
Dynamic Mechanical Analyzer (DMA)
-
Thermogravimetric Analyzer (TGA)
-
Universal Testing Machine for mechanical property testing
-
Experimental Workflow
Preparation of Cured Epoxy Specimens
-
Formulation: Calculate the required amounts of epoxy resin, this compound, and accelerator based on the desired stoichiometry (e.g., A/E ratio of 0.9) and accelerator concentration (e.g., 1 phr of BDMA).
-
Mixing:
-
Preheat the epoxy resin to approximately 50-60 °C to reduce its viscosity.
-
Add the calculated amount of this compound to the warm epoxy resin and mix thoroughly with a mechanical stirrer or spatula until the anhydride is completely dissolved and the mixture is homogeneous.
-
Allow the mixture to cool to near room temperature.
-
Add the accelerator (BDMA) to the mixture and mix thoroughly for 2-3 minutes, ensuring uniform distribution.
-
-
Degassing: Place the mixture in a vacuum oven or desiccator and apply a vacuum to remove any entrapped air bubbles. Degas until bubbling subsides.
-
Casting: Carefully pour the degassed mixture into pre-heated and release-agent-coated molds of the desired geometry for mechanical testing and thermal analysis.
-
Curing: Transfer the molds to a programmable oven and apply a two-stage cure cycle. A typical cycle would be an initial cure at a lower temperature followed by a post-cure at a higher temperature to ensure complete cross-linking. For example:
-
Initial Cure: 2 hours at 100 °C.
-
Post-Cure: 4 hours at 150 °C.
-
-
Demolding: After the curing cycle is complete, allow the molds to cool slowly to room temperature before demolding the cured specimens.
Characterization Protocols
DMA is used to determine the viscoelastic properties of the cured epoxy, including the storage modulus (E'), loss modulus (E''), and the glass transition temperature (Tg).
-
Instrument: Dynamic Mechanical Analyzer
-
Specimen Geometry: Rectangular bar (e.g., 35 mm x 12 mm x 3 mm)
-
Test Mode: Single or dual cantilever
-
Frequency: 1 Hz
-
Strain Amplitude: 0.1% (within the linear viscoelastic region)
-
Temperature Range: 25 °C to 250 °C
-
Heating Rate: 3-5 °C/min
-
Data Analysis: The Tg is typically determined from the peak of the tan δ (loss tangent) curve or the peak of the loss modulus (E'') curve.
TGA is used to evaluate the thermal stability and decomposition profile of the cured epoxy.
-
Instrument: Thermogravimetric Analyzer
-
Sample Mass: 5-10 mg
-
Pan Type: Alumina or platinum
-
Atmosphere: Nitrogen or Air (to simulate different environments)
-
Flow Rate: 50-100 mL/min
-
Temperature Range: 25 °C to 800 °C
-
Heating Rate: 10 °C/min
-
Data Analysis: Determine the onset of decomposition temperature (Td) and the percentage of char yield at a specific temperature (e.g., 700 °C).
Standard mechanical tests can be performed to determine the tensile, flexural, and compressive properties of the cured material.
-
Tensile Properties (ASTM D638): Use dog-bone shaped specimens to determine tensile strength, tensile modulus, and elongation at break.
-
Flexural Properties (ASTM D790): Use rectangular bar specimens to determine flexural strength and flexural modulus.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE). It is a severe eye, skin, and respiratory tract irritant.
-
Handling:
-
Work in a well-ventilated area, preferably under a fume hood.
-
Avoid creating dust.
-
Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
This compound is moisture-sensitive; exposure to moisture can lead to the formation of the corresponding diacid, which can affect the curing process.
-
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and drink plenty of water. Seek medical attention.
-
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.
References
Application of Maleic Anhydride in Unsaturated Polyester Resins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of maleic anhydride in the synthesis and curing of unsaturated polyester resins (UPRs). Maleic anhydride is a critical raw material that provides unsaturation in the polyester backbone, enabling cross-linking with a reactive monomer, typically styrene, to form a rigid, thermoset material.
Introduction
Unsaturated polyester resins are widely used in composite materials due to their versatility, low cost, and ease of processing.[1] The properties of the final cured resin are highly dependent on the choice of monomers and their relative proportions.[1] Maleic anhydride, an α,β-unsaturated dicarboxylic anhydride, is a key component that introduces reactive double bonds along the polyester chain. These double bonds are essential for the subsequent free-radical copolymerization with a vinyl monomer, leading to the formation of a three-dimensional network structure.[2]
The ratio of maleic anhydride to saturated anhydrides (like phthalic anhydride) and the type of glycol used in the polyesterification reaction significantly influence the mechanical properties, thermal stability, and chemical resistance of the cured resin.[1][3]
Synthesis of Unsaturated Polyester Resin
The synthesis of UPRs is typically a two-stage process: polyesterification followed by blending with a reactive monomer.
2.1. Polyesterification Stage
This stage involves the condensation reaction of a mixture of unsaturated and saturated anhydrides/acids with glycols to form a low molecular weight unsaturated polyester.
Experimental Protocol: Synthesis of Unsaturated Polyester Resin
Materials:
-
Maleic Anhydride (MA)
-
Phthalic Anhydride (PA)
-
Propylene Glycol (PG)
-
Diethylene Glycol (DEG)
-
Inhibitor (e.g., Hydroquinone)
-
Nitrogen gas supply
-
Reaction kettle equipped with a stirrer, thermometer, nitrogen inlet, and a condenser for water removal.
Procedure:
-
Charging the Reactor: Charge the desired molar ratios of maleic anhydride, phthalic anhydride, propylene glycol, and diethylene glycol into the reaction kettle. A common approach is to start with the glycols and phthalic anhydride.
-
Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation and discoloration.
-
Heating: Begin stirring and gradually heat the mixture. The initial reaction temperature is typically around 160-180°C.
-
Esterification: Once the initial reactants have melted and formed a homogenous mixture, add the maleic anhydride. Gradually increase the temperature to 190-210°C to facilitate the esterification reaction and the removal of water. Maintaining the temperature around 210°C is crucial for the isomerization of maleate to fumarate, which enhances the reactivity with styrene.
-
Monitoring the Reaction: Monitor the progress of the reaction by periodically measuring the acid value (mg KOH/g) of the mixture. The reaction is considered complete when the acid value reaches a predetermined level, typically below 50.
-
Cooling and Inhibition: Once the desired acid value is reached, cool the reactor to about 150°C and add a small amount of an inhibitor, such as hydroquinone, to prevent premature gelation during storage and blending.
2.2. Blending Stage
The synthesized unsaturated polyester is then dissolved in a reactive monomer, most commonly styrene, to produce the final liquid resin.
Experimental Protocol: Blending with Styrene
Materials:
-
Synthesized unsaturated polyester
-
Styrene monomer
-
Blending tank with a stirrer
Procedure:
-
Cooling: Ensure the synthesized polyester has cooled to a safe temperature (typically below 100°C) to prevent styrene evaporation and premature polymerization.
-
Blending: Gradually add the styrene monomer to the polyester while stirring continuously until a homogeneous solution is obtained. The typical styrene content in commercial UPRs ranges from 30% to 40% by weight.
-
Storage: Store the final unsaturated polyester resin in a cool, dark place away from heat and sunlight.
Logical Relationship of Synthesis Steps
References
Synthesis of High-Performance Polyimides Using Himic Anhydride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and dielectric properties. These characteristics make them indispensable in demanding applications across the aerospace, electronics, and medical industries. A key strategy to tailor the properties of polyimides involves the careful selection of the dianhydride and diamine monomers. The incorporation of alicyclic structures, such as that found in Himic Anhydride (also known as 5-Norbornene-2,3-dicarboxylic anhydride), into the polyimide backbone can lead to polymers with improved solubility, lower dielectric constants, and enhanced optical transparency, while maintaining high thermal stability.
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyimides utilizing this compound. It is intended to guide researchers and scientists in the development of novel polyimide-based materials.
Application Notes
The use of this compound in polyimide synthesis offers several advantages:
-
Improved Solubility: The non-planar, bicyclic structure of the norbornene unit disrupts chain packing, which can significantly improve the solubility of the resulting polyimides in common organic solvents. This facilitates processing, such as spin coating and film casting.
-
Enhanced Optical Transparency: Polyimides derived from alicyclic anhydrides like this compound often exhibit higher optical transparency and less color compared to their fully aromatic counterparts. This makes them suitable for applications in flexible displays, optical waveguides, and other optoelectronic devices.
-
Lower Dielectric Constant: The introduction of the aliphatic norbornene moiety can reduce the overall polarity and moisture absorption of the polyimide, leading to a lower dielectric constant and dissipation factor. This is a critical property for microelectronic applications, where it minimizes signal delay and cross-talk.
-
High Thermal Stability: Despite the presence of an aliphatic unit, polyimides based on this compound can still exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for high-temperature applications.
Experimental Protocols
The synthesis of polyimides from this compound and an aromatic diamine typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step through a process of imidization (cyclodehydration).
Protocol 1: Two-Step Synthesis of Polyimide from this compound and 4,4'-Oxydianiline (ODA)
Part 1: Synthesis of Poly(amic acid) (PAA)
-
Preparation: In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, add 2.00 g (10 mmol) of 4,4'-oxydianiline (ODA) and 30 mL of a dry polar aprotic solvent, such as N,N-dimethylacetamide (DMAc).
-
Dissolution: Stir the mixture at room temperature under a gentle stream of nitrogen until the diamine is completely dissolved.
-
Addition of Dianhydride: Gradually add 1.64 g (10 mmol) of this compound to the stirred diamine solution in small portions over 30 minutes. Ensure the temperature of the reaction mixture does not rise significantly.
-
Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The successful synthesis of the PAA can be confirmed by monitoring the solution's viscosity.
Part 2: Imidization and Film Formation
The conversion of the poly(amic acid) to polyimide can be achieved through thermal or chemical imidization.
A. Thermal Imidization
-
Casting: Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Solvent Evaporation: Place the glass plate in a dust-free, level oven and heat at 80°C for 4 hours to slowly remove the solvent.
-
Curing: Subsequently, heat the film through a staged curing cycle: 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 1 hour.
-
Cooling and Removal: After the curing cycle is complete, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off the glass substrate.
B. Chemical Imidization
-
Agent Preparation: Prepare a dehydrating agent mixture of acetic anhydride and a catalyst such as pyridine, typically in a 2:1 molar ratio with respect to the PAA repeating unit.
-
Addition: Cool the poly(amic acid) solution in an ice bath and slowly add the dehydrating agent mixture.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The polyimide may precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated polyimide by filtration, wash it thoroughly with a suitable solvent like methanol to remove residual reagents, and dry it in a vacuum oven at 100-150°C.
-
Film Formation (from soluble polyimides): If the chemically imidized polyimide is soluble, it can be redissolved in a suitable solvent (e.g., DMAc, NMP) and cast into a film as described in the thermal imidization method, followed by heating to remove the solvent.
Protocol 2: One-Step High-Temperature Solution Polycondensation
For certain combinations of this compound and diamines, a one-step synthesis in a high-boiling solvent can be employed.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add equimolar amounts of this compound and the chosen aromatic diamine.
-
Solvent Addition: Add a high-boiling solvent such as m-cresol containing a catalytic amount of isoquinoline.
-
Reaction: Heat the reaction mixture to 200°C with stirring under a nitrogen flow. Water formed during the imidization is removed by azeotropic distillation with the solvent.
-
Polymerization: Continue the reaction for 6-8 hours.
-
Isolation: After cooling, pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyimide.
-
Purification: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven.
Data Presentation
The properties of polyimides are highly dependent on the specific combination of dianhydride and diamine used. The following tables summarize typical property ranges for high-performance polyimides derived from alicyclic dianhydrides similar to this compound and various aromatic diamines.
Table 1: Thermal Properties of Alicyclic Polyimides
| Polyimide System (Dianhydride-Diamine) | Glass Transition Temperature (Tg, °C) | 5% Weight Loss Temperature (Td5, °C) |
| Alicyclic PI-1 | 280 - 320 | 450 - 480 |
| Alicyclic PI-2 | 300 - 350 | 470 - 500 |
| Alicyclic PI-3 | > 350 | > 500 |
Table 2: Mechanical Properties of Alicyclic Polyimide Films
| Polyimide System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Alicyclic PI-1 | 90 - 120 | 2.5 - 3.5 | 5 - 10 |
| Alicyclic PI-2 | 100 - 140 | 3.0 - 4.0 | 8 - 15 |
| Alicyclic PI-3 | 120 - 160 | 3.5 - 4.5 | 10 - 20 |
Table 3: Dielectric Properties of Alicyclic Polyimides
| Polyimide System | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) |
| Alicyclic PI-1 | 2.8 - 3.2 | 0.002 - 0.005 |
| Alicyclic PI-2 | 2.7 - 3.0 | 0.001 - 0.004 |
| Alicyclic PI-3 | 2.6 - 2.9 | < 0.003 |
Mandatory Visualizations
Caption: Experimental workflow for polyimide synthesis and characterization.
Caption: General two-step synthesis pathway for polyimides.
Application Notes and Protocols for Himic Anhydride in Ring-Opening Metathesis Polymerization (ROMP)
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the use of himic anhydride as a monomer in Ring-Opening Metathesis Polymerization (ROMP), offering detailed protocols and insights into the applications of the resulting polymers, particularly in the field of drug development.
Application Notes
This compound, also known as cis-5-norbornene-exo-2,3-dicarboxylic anhydride, is a strained cyclic olefin that serves as an excellent monomer for ROMP. The resulting polymer, poly(this compound), possesses a backbone with regularly spaced anhydride functional groups. This unique structure imparts desirable properties, making it a material of significant interest for biomedical applications, especially in controlled drug delivery.
The anhydride linkages in the polymer backbone are susceptible to hydrolysis, leading to the degradation of the polymer into biocompatible small molecules. This hydrolytic degradation allows for the controlled release of encapsulated therapeutic agents. The rate of this surface erosion and subsequent drug release can be modulated by altering the polymer's molecular weight and microstructure, which are controllable aspects of the ROMP process.
The advantages of using ROMP to synthesize poly(this compound) for drug delivery applications include:
-
Control over Polymer Architecture: ROMP allows for precise control over molecular weight and polydispersity, enabling the synthesis of well-defined polymers.[1]
-
Functional Group Tolerance: Modern Grubbs-type catalysts are tolerant to a wide range of functional groups, allowing for the potential copolymerization of this compound with other functional monomers to tailor the polymer properties.
-
Biodegradability: The resulting polyanhydride is designed to degrade via surface erosion, which is ideal for achieving zero-order drug release kinetics.[2][3][4][5]
-
Biocompatibility: The degradation products are generally non-toxic and can be safely cleared by the body.
Diagram of Drug Delivery Mechanism
Caption: Workflow of drug release from a poly(this compound) matrix.
Experimental Protocols
The following protocols are based on established procedures for the ROMP of structurally similar monomers, specifically 5-norbornene-2,3-dicarboxylic acid anhydride (NDA). These should serve as a robust starting point for the successful polymerization of this compound.
Protocol 1: Synthesis of Low Molecular Weight Poly(this compound) via ROMP
This protocol is designed to produce a soluble, low-molecular-weight polymer, which is often desirable for subsequent processing and formulation.
Materials:
-
This compound (cis-5-norbornene-exo-2,3-dicarboxylic anhydride)
-
Grubbs' Second-Generation Catalyst
-
1-Hexene (Chain Transfer Agent, CTA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Monomer Preparation: Dry the this compound under vacuum overnight prior to use.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add this compound to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent and CTA Addition: Add anhydrous DMF to dissolve the monomer, followed by the addition of 1-hexene. The amount of 1-hexene will determine the target molecular weight.
-
Initiator Addition: In a separate vial, dissolve the Grubbs' second-generation catalyst in a small amount of anhydrous DMF.
-
Polymerization: Rapidly inject the catalyst solution into the stirring monomer solution. The reaction mixture may change color, indicating the initiation of polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours).
-
Termination: Terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Precipitation: Precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirring methanol.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Diagram of Experimental Workflow
Caption: General workflow for the ROMP of this compound.
Data Presentation
The following tables summarize expected quantitative data based on the ROMP of 5-norbornene-2,3-dicarboxylic acid anhydride, which is expected to be highly comparable to this compound.
Table 1: Effect of Monomer to Catalyst and Chain Transfer Agent Ratio on Polymer Properties
| Entry | [Monomer]:[Catalyst] | [Monomer]:[CTA] | Mn ( g/mol ) | PDI |
| 1 | 100:1 | 10:1 | 8,000 | 2.0 |
| 2 | 100:1 | 5:1 | 15,000 | 1.8 |
| 3 | 200:1 | 10:1 | 16,000 | 2.1 |
| 4 | 200:1 | 5:1 | 28,000 | 1.9 |
Mn = Number-average molecular weight; PDI = Polydispersity Index; CTA = Chain Transfer Agent (1-hexene)
Table 2: Thermal Properties of Poly(5-norbornene-2,3-dicarboxylic anhydride)
| Mn ( g/mol ) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| 8,000 | 180 | 340 |
| 15,000 | 195 | 355 |
| 28,000 | 210 | 360 |
Signaling Pathways and Logical Relationships
The utility of poly(this compound) in drug delivery is primarily based on its physicochemical properties rather than direct interaction with specific signaling pathways. However, the controlled release of a therapeutic agent can be designed to target and modulate cellular signaling. For instance, a chemotherapeutic drug released from the polymer matrix could target cancer cell proliferation pathways.
Diagram: Logic of Targeted Drug Delivery Application
Caption: Logical flow from polymer-based drug delivery to cellular effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity, biodegradation and elimination of polyanhydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyanhydride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PolyActives: Controlled and Sustained Bioactive Release Via Hydrolytic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of N-Substituted Himic Imides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction between Himic anhydride (also known as endo-cis-5-norbornene-2,3-dicarboxylic anhydride) and primary amines is a robust and versatile method for synthesizing N-substituted himic imides. This reaction proceeds via a nucleophilic acyl substitution mechanism, initially forming a stable amic acid intermediate, which can then be cyclized through dehydration to the corresponding imide.[1][2][3] Himic imides serve as important building blocks in polymer chemistry and are of significant interest to drug development professionals. Their rigid bicyclic structure can be a valuable scaffold in medicinal chemistry, and the imide functionality is present in numerous pharmacologically active compounds.[4][5] The parent this compound is readily synthesized through a Diels-Alder reaction between cyclopentadiene and maleic anhydride.
General Reaction Mechanism
The synthesis of N-substituted himic imides is typically a two-step process:
-
Amic Acid Formation: The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This leads to the opening of the anhydride ring to form a stable dicarboxylic acid monoamide, commonly referred to as an amic acid. This step is often fast and can be performed at room temperature.
-
Imidation (Cyclodehydration): The amic acid intermediate is then converted to the final imide by removing a molecule of water. This cyclization step usually requires heat or a dehydrating agent, such as acetic anhydride or azeotropic distillation.
Caption: Reaction pathway from this compound and a primary amine to the N-substituted imide.
Experimental Protocol: Synthesis of N-Benzyl Himic Imide
This protocol details the synthesis of an N-substituted himic imide using benzylamine as a representative primary amine. The procedure involves the thermal cyclization of the intermediate amic acid.
Materials and Reagents
-
endo-cis-5-norbornene-2,3-dicarboxylic anhydride (this compound)
-
Benzylamine
-
Toluene
-
Glacial Acetic Acid (optional, as solvent/catalyst)
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol or Isopropanol (for recrystallization)
-
Deionized Water
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR and NMR spectrometers for characterization
Procedure
-
Amic Acid Formation:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like toluene (approx. 30-50 mL).
-
While stirring at room temperature, add benzylamine (1.0 eq) dropwise to the solution.
-
A white precipitate (the amic acid intermediate) will likely form immediately.
-
Continue stirring the mixture at room temperature for 1-2 hours to ensure the complete formation of the amic acid.
-
-
Imidation (Cyclodehydration):
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (for toluene, this is ~110 °C) using a heating mantle.
-
Continue refluxing for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the dissolution of the amic acid precipitate as it converts to the soluble imide.
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove any unreacted benzylamine, followed by saturated NaHCO₃ solution (2 x 25 mL) to remove any remaining amic acid or acetic acid if used.
-
Wash with deionized water (1 x 25 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
Remove the solvent (toluene) under reduced pressure using a rotary evaporator to yield the crude product, often as a solid or viscous oil.
-
-
Purification:
-
Purify the crude N-benzyl himic imide by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. Key FTIR signals include the characteristic imide C=O stretches (~1770 and 1700 cm⁻¹). ¹H NMR should show signals corresponding to the norbornene scaffold and the benzyl group.
-
Experimental Workflow
References
- 1. reaction mechanism - Product of primary amine and acid anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE [vedantu.com]
- 4. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Alcoholysis of Himic Anhydride for Ester Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of himic esters via the alcoholysis of himic anhydride. This reaction is a fundamental method for producing mono- and diesters of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, which are valuable intermediates in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.
Introduction
This compound, also known as bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, is a cyclic anhydride that readily undergoes nucleophilic attack by alcohols. This ring-opening reaction, or alcoholysis, results in the formation of a monoester, which contains both an ester and a carboxylic acid functional group. Further esterification, typically under acidic conditions, can convert the monoester into a diester. The reaction is generally exothermic and can be influenced by factors such as the stoichiometry of the reactants, temperature, and the presence of catalysts.
An important stereochemical consideration is the existence of this compound in two isomeric forms: endo and exo. The Diels-Alder reaction between cyclopentadiene and maleic anhydride typically yields the kinetically favored endo isomer.[1] However, thermal equilibration can lead to the formation of the more thermodynamically stable exo isomer.[1] The stereochemistry of the starting anhydride will be reflected in the resulting ester products.
Reaction Mechanism
The alcoholysis of this compound proceeds through a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring. This leads to the opening of the ring and the formation of a tetrahedral intermediate, which then collapses to form the monoester.
// Reactants HimicAnhydride [label=<
]; Alcohol [label="R-OH"];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate
];
// Products Monoester [label=<
Himic Acid Monoester
];
// Pathway HimicAnhydride -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Monoester [label="Ring Opening"]; Alcohol -> Intermediate [style=invis];
{rank=same; HimicAnhydride; Alcohol;} {rank=same; Intermediate;} {rank=same; Monoester;} } caption { label="General reaction mechanism for the alcoholysis of this compound."; fontsize=10; fontname="Arial"; }
Caption: General reaction mechanism for the alcoholysis of this compound.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of himic ester analogs. It is important to note that yields can vary significantly based on the specific alcohol used, reaction conditions, and the isomeric purity of the starting this compound.
| Starting Material | Alcohol | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |
| exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Methanol | Dimethyl exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Not specified (Fischer Esterification) | Not specified | 80-85 | [2] |
| Phthalic Anhydride | Methanol | Monomethyl phthalate | None | Reflux, 30 min | Quantitative | [3] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of himic esters.
Protocol 1: General Procedure for the Synthesis of Himic Acid Monoesters
This protocol is adapted from general procedures for the alcoholysis of cyclic anhydrides and is a good starting point for the synthesis of himic acid monoesters.
Materials:
-
This compound (endo or exo)
-
Alcohol (e.g., methanol, ethanol, propanol)
-
Anhydrous toluene (optional, for azeotropic removal of water in diester synthesis)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the desired alcohol in excess (5-10 eq).
-
Heat the reaction mixture to reflux with stirring. The reaction time will vary depending on the alcohol used, but a typical range is 30 minutes to 8 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or other suitable analytical techniques.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
The resulting crude monoester can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Dimethyl exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (this compound Analog)
This protocol describes the Fischer esterification of a this compound analog and can be adapted for this compound.
Materials:
-
exo-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (1.0 eq) in an excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux with stirring for several hours.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.
-
Purify the product by column chromatography if necessary.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of himic esters.
// Nodes Start [label="Start: this compound & Alcohol"]; Reaction [label="Alcoholysis Reaction\n(Heating/Reflux)"]; Workup [label="Reaction Work-up\n(Solvent Removal)"]; Purification [label="Purification\n(Recrystallization or Chromatography)"]; Analysis [label="Product Analysis\n(NMR, IR, MS)"]; End [label="Final Product: Himic Ester"];
// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Analysis; Analysis -> End; }
Caption: General experimental workflow for himic ester synthesis.
References
Application Notes and Protocols for the Retro-Diels-Alder Reaction of Himic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the retro-Diels-Alder reaction of endo-himic anhydride, facilitating its isomerization to the more thermodynamically stable exo-isomer. This thermal equilibration is a critical step in synthetic pathways requiring the exo configuration for subsequent transformations, such as ring-opening metathesis polymerization (ROMP).
Introduction
The Diels-Alder reaction between cyclopentadiene and maleic anhydride predominantly yields the kinetically favored endo-isomer, commonly known as endo-himic anhydride or carbic anhydride.[1][2][3] However, for many applications, the thermodynamically more stable exo-isomer is required. The retro-Diels-Alder reaction provides a convenient method to achieve an equilibrium mixture of the endo and exo isomers, from which the exo-adduct can be isolated.[1][4] This process relies on the principle of microscopic reversibility, where heating the endo-adduct facilitates its reversion to the starting diene and dienophile, which can then recombine to form either the endo or exo product.
Reaction Principle: Kinetic vs. Thermodynamic Control
The formation of endo-himic anhydride is a classic example of kinetic control in a Diels-Alder reaction. Upon heating, the reaction becomes reversible, allowing for the formation of the more thermodynamically stable exo-isomer. Heating the endo-adduct provides the necessary activation energy to overcome the barrier for the retro-Diels-Alder reaction, leading to an equilibrium mixture that favors the exo-product.
Caption: Energy profile illustrating the kinetic and thermodynamic pathways for the formation of himic anhydride isomers.
Quantitative Data Summary
The thermal equilibration of endo-himic anhydride and subsequent purification of the exo-isomer have been well-documented. The following table summarizes the key quantitative data from representative experiments.
| Parameter | Value | Reference |
| Reaction Conditions | ||
| Starting Material | endo-Himic Anhydride | |
| Temperature | 180–200 °C | |
| Reaction Time | 1–2 hours | |
| Solvent | None (neat) | |
| Equilibrium Mixture Composition | ||
| exo-Himic Anhydride | ~55% | |
| endo-Himic Anhydride | ~45% | |
| Purification by Recrystallization (from Toluene) | ||
| Yield (after 1 recrystallization) | 25–50% | |
| Purity (after 1 recrystallization) | 60–80% exo-isomer | |
| Yield (after 3 recrystallizations) | 10–20% | |
| Purity (after 3 recrystallizations) | 94–98% exo-isomer | |
| Purity (after 4 recrystallizations) | >98% exo-isomer |
Experimental Protocols
Safety Precautions:
-
Both endo- and exo-himic anhydride are classified as category 1 sensitizers and can cause allergic reactions and serious eye irritation.
-
Toluene is flammable and an irritant.
-
All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn.
Protocol 1: Thermal Equilibration of endo-Himic Anhydride
This protocol describes the solvent-free thermal isomerization of endo-himic anhydride to an equilibrium mixture containing the exo-isomer.
Materials:
-
cis-5-Norbornene-endo-2,3-dicarboxylic anhydride (endo-himic anhydride)
-
100 mL round-bottom flask
-
Condenser (air-cooled)
-
Heating mantle with a lab jack
-
Thermometer
Procedure:
-
Place 50 g of endo-himic anhydride into a 100 mL round-bottom flask.
-
Fit the flask with an air condenser. No water flow is necessary.
-
Place the flask in a heating mantle situated on a lab jack.
-
Gently heat the solid until it melts (melting point of endo-isomer is ~165 °C).
-
Increase the temperature to 180 °C and maintain it between 170 °C and 200 °C for 90 minutes to 2 hours. The mixture will turn a golden orange color. Avoid overheating, as this can lead to charring and reduced yield.
-
After the heating period, lower the heating mantle and allow the flask to cool for approximately 5 minutes. The product at this stage is an orange liquid containing a mixture of endo- and exo-isomers.
Caption: Experimental workflow for the synthesis and purification of exo-himic anhydride.
Protocol 2: Purification of exo-Himic Anhydride by Fractional Crystallization
This protocol details the separation of the exo-isomer from the equilibrium mixture.
Materials:
-
Equilibrium mixture from Protocol 1
-
Toluene
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
To the slightly cooled orange liquid from Protocol 1, add 80 mL of toluene. Some solidification may occur.
-
Heat the mixture to reflux until all the solid has dissolved.
-
Allow the solution to cool slowly to room temperature. Crystallization should occur undisturbed. Standard techniques like seeding or placing the mixture in an ice bath do not improve the purification process for this compound.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold toluene.
-
Dry the crystals and analyze the purity using ¹H NMR or GC. The product at this stage will be enriched in the exo-isomer (typically 60-80%).
-
To achieve higher purity (>98%), repeat the recrystallization process three to four times. Be mindful that each recrystallization step will lower the overall yield.
Characterization
The purity and identity of the exo-himic anhydride can be confirmed by:
-
¹H NMR Spectroscopy: The spectra of the endo and exo isomers show distinct, non-overlapping peaks, allowing for the determination of the isomeric ratio.
-
Gas Chromatography (GC): GC provides another method to assess the purity and the ratio of the two isomers.
-
Melting Point: The melting point of pure exo-himic anhydride is 142 °C. The melting point of mixtures of the two isomers will be depressed and broader.
By following these protocols, researchers can reliably produce high-purity exo-himic anhydride for use in various synthetic applications.
References
Application Notes and Protocols for the Modification of Alkyd Resins with Himic Anhydride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the modification of alkyd resins using Himic anhydride. This modification enhances the physicochemical properties of the resins, leading to improved performance in various applications, including surface coatings, binders, and specialty formulations.
Introduction
Alkyd resins are polyester-based thermosetting resins derived from the reaction of polyhydric alcohols, polybasic acids, and fatty acids.[1] They are widely used in the paint and coating industry due to their low cost, versatility, and excellent film-forming properties.[2] However, to meet the demands of high-performance applications, standard alkyd resins often require modification.
This compound, also known as Nadic anhydride or 5-Norbornene-2,3-dicarboxylic anhydride, is a cyclic anhydride that serves as an effective modifying agent for alkyd resins.[3] Its unique bicyclic structure, when incorporated into the polymer backbone, imparts enhanced thermal stability, mechanical strength, and improved drying characteristics.[3] The primary modification mechanism involves a Diels-Alder reaction between this compound and the conjugated double bonds present in the unsaturated fatty acid chains of the drying or semi-drying oils used in the alkyd synthesis.[4] This is followed by a polyesterification reaction, incorporating the adduct into the resin structure.
This document outlines the synthesis of a this compound-modified long oil alkyd resin, presenting a detailed experimental protocol, expected physicochemical properties, and methods for characterization.
Principle of Modification
The modification of an alkyd resin with this compound is typically a two-stage process:
-
Diels-Alder Adduction: this compound reacts with the conjugated double bonds of the unsaturated fatty acid chains of the triglyceride (vegetable oil). This reaction, a [4+2] cycloaddition, forms a bulky, stable adduct. This step is usually performed at elevated temperatures.
-
Polyesterification: The this compound-modified oil is then reacted with a polyol (e.g., glycerol, pentaerythritol) and a dibasic acid (e.g., phthalic anhydride) in a standard alcoholysis and polyesterification process. The anhydride rings of the Himic adduct open to form ester linkages, integrating the bicyclic structure into the main polyester chain.
This modification leads to several performance enhancements:
-
Faster Drying Time: The rigid and bulky structure of the Himic adduct can accelerate the oxidative cross-linking process.
-
Improved Hardness and Durability: The incorporation of the bicyclic rings increases the rigidity and mechanical strength of the resin film.
-
Enhanced Thermal Stability: The stable cycloaliphatic structure of the this compound moiety contributes to higher heat resistance.
-
Better Chemical Resistance: The modified resin structure can lead to improved resistance against chemicals and weathering.
Below is a diagram illustrating the chemical pathway for the synthesis of a this compound-modified alkyd resin.
Figure 1: Chemical pathway for this compound modification of an alkyd resin.
Experimental Protocols
The following protocols describe the synthesis and characterization of a this compound-modified long oil alkyd resin.
This procedure is based on the alcoholysis-polyesterification method, adapted for the incorporation of this compound. The process is divided into three stages: alcoholysis of the oil, reaction with this compound, and finally polyesterification.
Materials:
-
Linseed Oil (or other drying/semi-drying oil)
-
Glycerol (or Pentaerythritol)
-
Phthalic Anhydride
-
This compound
-
Litharge (PbO) or Calcium Oxide (CaO) as catalyst
-
Xylene (for azeotropic distillation)
-
White Spirit (for dilution)
Equipment:
-
Four-necked round-bottom flask (1L)
-
Mechanical stirrer
-
Thermometer
-
Dean-Stark apparatus with a reflux condenser
-
Heating mantle
-
Nitrogen inlet
The experimental workflow is outlined in the diagram below.
Figure 2: Experimental workflow for the synthesis of this compound-modified alkyd resin.
Procedure:
-
Alcoholysis:
-
Charge the linseed oil and glycerol into the four-necked flask equipped with a stirrer, thermometer, and nitrogen inlet.
-
Start stirring and bubbling nitrogen through the mixture.
-
Add the catalyst (e.g., 0.05% PbO by weight of oil).
-
Heat the mixture to 240°C and hold at this temperature.
-
Monitor the progress of alcoholysis by taking small samples and checking their solubility in methanol. The reaction is complete when one part of the reaction mixture gives a clear solution in three parts of methanol. This typically takes 1-2 hours.
-
-
This compound Adduction:
-
Once alcoholysis is complete, cool the reaction mixture to 180°C.
-
Slowly add the desired amount of this compound (e.g., 2-5% of the total formulation).
-
Maintain the temperature at 180-200°C for 1-2 hours to allow for the Diels-Alder reaction to occur.
-
-
Polyesterification:
-
Cool the mixture to 160°C.
-
Add the phthalic anhydride in several portions to control the exothermic reaction.
-
After the addition is complete, add a small amount of xylene (3-5% of total reactants) to the flask and set up the Dean-Stark apparatus.
-
Gradually raise the temperature to 240°C. Water from the esterification reaction will be removed azeotropically with xylene and collected in the Dean-Stark trap.
-
Hold the temperature at 240°C and monitor the reaction by periodically measuring the acid value and viscosity of the resin.
-
The reaction is considered complete when the acid value drops below a target value (e.g., 10-15 mg KOH/g) and the desired viscosity is achieved.
-
-
Dilution and Storage:
-
Once the reaction is complete, turn off the heat and allow the resin to cool to 150°C.
-
Slowly add white spirit to dilute the resin to the desired solid content (e.g., 60-70%).
-
Continue stirring while cooling to room temperature.
-
Store the final resin in a sealed container.
-
The properties of the synthesized resin should be determined using standard methods to evaluate the success of the modification.
-
Acid Value: Determined by titration with a standard solution of potassium hydroxide (KOH), as per ASTM D1639. This indicates the amount of free carboxyl groups remaining in the resin.
-
Viscosity: Measured using a Gardner-Holdt bubble viscometer or a rotational viscometer at a specified solid content and temperature.
-
Drying Time: A thin film of the resin (with added driers) is applied to a glass panel, and the set-to-touch, tack-free, and dry-hard times are determined according to ASTM D1640.
-
Pencil Hardness: The hardness of the cured resin film is measured using pencils of known hardness, as per ASTM D3363.
-
Chemical Resistance: The cured film is exposed to various chemicals (e.g., water, acid, alkali, salt spray) for a specified period, and any changes in the film's appearance (e.g., blistering, whitening, loss of gloss) are noted, following ASTM D1308.
-
Spectroscopic Analysis:
-
FT-IR (Fourier Transform Infrared Spectroscopy): To confirm the chemical structure, including the presence of ester linkages (C=O stretch around 1730 cm⁻¹), C-O stretching, and the incorporation of the anhydride structure.
-
¹H-NMR (Proton Nuclear Magnetic Resonance Spectroscopy): To further elucidate the structure and confirm the Diels-Alder adduct formation.
-
Data Presentation
The following tables present illustrative data on how the modification of alkyd resins with a cyclic anhydride (in this case, maleic anhydride, which serves as a proxy for this compound) can affect their properties compared to a standard phthalic anhydride-based resin.
Table 1: Comparison of Physicochemical Properties of Modified and Unmodified Alkyd Resins
| Property | Unmodified Alkyd (Phthalic Anhydride) | Modified Alkyd (Maleic Anhydride) | Test Method |
| Yield (%) | 64.44 | 77.56 | Gravimetric |
| Acid Value (mg KOH/g) | 10.5 | 8.5 | ASTM D1639 |
| Viscosity (Gardner-Holdt) | V-W | X-Y | ASTM D1545 |
| Total Solids (%) | 51.56 | 82.68 - 85.75 | ASTM D1644 |
| Color (Gardner) | 4-5 | 5-6 | ASTM D1544 |
Data is illustrative and based on studies using maleic anhydride as the modifier. Similar trends are expected for this compound modification.
Table 2: Performance Characteristics of Cured Resin Films
| Property | Unmodified Alkyd | Modified Alkyd | Test Method |
| Set-to-Touch Time (min) | 70 | 40-50 | ASTM D1640 |
| Tack-Free Time (hours) | 4-5 | 2-3 | ASTM D1640 |
| Pencil Hardness | HB | F-H | ASTM D3363 |
| Adhesion (Cross-hatch) | 5B | 5B | ASTM D3359 |
| Chemical Resistance (5% NaOH, 24h) | Fair (some whitening) | Good (slight whitening) | ASTM D1308 |
| Chemical Resistance (5% NaCl, 100h) | Good | Excellent | ASTM D1308 |
Performance data is representative of improvements typically observed with anhydride modification.
Conclusion
The modification of alkyd resins with this compound is a viable strategy for enhancing their performance characteristics. The Diels-Alder reaction mechanism leads to the incorporation of a rigid, stable bicyclic structure into the polymer backbone, resulting in faster drying times, increased hardness, and improved thermal and chemical resistance. The detailed protocols and characterization methods provided in these notes offer a solid foundation for researchers and scientists to develop high-performance alkyd resins for advanced coating and material applications.
References
Himic anhydride as a chemical intermediate in pharmaceutical synthesis.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Himic anhydride, systematically known as cis-5-Norbornene-2,3-dicarboxylic anhydride, is a bicyclic organic compound that serves as a valuable and versatile chemical intermediate in the synthesis of a wide array of pharmaceutical agents. Its rigid, strained ring system and reactive anhydride functionality make it an ideal starting material for the construction of complex molecular architectures with diverse biological activities. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on its application in the development of antipsychotic and anticancer agents.
This compound's utility in drug discovery stems from its ability to undergo a variety of chemical transformations. The anhydride ring can be readily opened by nucleophiles such as alcohols and amines to form monoesters, dicarboxylic acids, amides, and imides. These derivatives can then be further functionalized to produce a range of bioactive molecules. Notably, the exo isomer of this compound is a key intermediate in the synthesis of certain antipsychotic drugs.[1] Furthermore, derivatives of this compound have been shown to exhibit potent inhibitory activity against key cellular targets, such as Protein Phosphatase 2A (PP2A), highlighting its potential in the development of novel anticancer therapies.[2][3]
Key Applications in Pharmaceutical Synthesis
Precursor to Antipsychotic Drugs
The exo isomer of 5-norbornene-2,3-dicarboxylic anhydride is a critical building block in the synthesis of several atypical antipsychotic drugs, including lurasidone and tandospirone.[1] The synthesis typically involves the conversion of the anhydride to the corresponding diimide, which then serves as a key intermediate for further elaboration into the final drug molecule.[1]
Scaffold for Anticancer Agents
Derivatives of this compound have been investigated as potent inhibitors of Protein Phosphatase 2A (PP2A), a serine/threonine phosphatase that plays a crucial role in cell cycle regulation and apoptosis. Inhibition of PP2A can lead to the suppression of tumor growth, making it an attractive target for cancer therapy. This compound provides a rigid scaffold upon which various functionalities can be appended to optimize binding to the active site of PP2A and enhance anticancer activity.
Quantitative Data Summary
The following table summarizes key quantitative data related to the synthesis and biological activity of this compound derivatives.
| Derivative/Process | Application | Key Quantitative Data | Reference |
| exo-5-Norbornene-2,3-dicarboxylic anhydride synthesis | Intermediate for antipsychotics | exo/endo ratio: up to 1.19:1; Conversion: ~100%; Selectivity: 98% (in a microreactor at 260 °C) | |
| Modified Norcantharidin Analogue (Compound 10) | PP1 and PP2A Inhibition | PP1 IC₅₀ = 13 ± 5 µM; PP2A IC₅₀ = 7 ± 3 µM | |
| Modified Norcantharidin Analogue (Compound 16) | PP1 and PP2A Inhibition | PP1 IC₅₀ = 18 ± 8 µM; PP2A IC₅₀ = 3.2 ± 0.4 µM |
Experimental Protocols
Protocol 1: Synthesis of endo-cis-5-Norbornene-2,3-dicarboxylic anhydride
This protocol describes the classic Diels-Alder reaction to produce the endo isomer of this compound.
Materials:
-
Maleic anhydride
-
Dicyclopentadiene
-
Ethyl acetate
-
Hexane
Procedure:
-
In a suitable reaction flask, dissolve maleic anhydride (1.0 equivalent) in ethyl acetate.
-
Add hexane to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add freshly cracked cyclopentadiene (from dicyclopentadiene, 1.0 equivalent) to the cooled solution with stirring.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature, followed by heating to 60 °C for 1 hour.
-
Cool the reaction mixture to -20 °C for 8 hours to induce crystallization.
-
Collect the white crystalline product by filtration and dry under vacuum.
-
The typical yield is in the range of 80-85%.
Protocol 2: Isomerization of endo- to exo-cis-5-Norbornene-2,3-dicarboxylic anhydride
This protocol describes the thermal isomerization of the endo isomer to the more thermodynamically stable exo isomer.
Materials:
-
endo-cis-5-Norbornene-2,3-dicarboxylic anhydride
-
Toluene or other suitable high-boiling solvent
Procedure:
-
Place the endo-himic anhydride in a reaction vessel.
-
Heat the solid to approximately 200-220 °C for several hours.
-
Alternatively, reflux the endo isomer in a high-boiling solvent like toluene.
-
Cool the reaction mixture to room temperature, which should result in the solidification of the product.
-
The crude product can be purified by recrystallization from a suitable solvent such as benzene or a mixture of acetone and ethylbenzene to yield the pure exo isomer. The yield for this isomerization and recrystallization can be around 25%.
Protocol 3: General Synthesis of this compound Imides
This protocol outlines a general procedure for the synthesis of N-substituted imides from this compound, which are precursors to bioactive molecules.
Materials:
-
cis-5-Norbornene-2,3-dicarboxylic anhydride (either endo or exo isomer)
-
Primary amine (e.g., an amino acid ester, a substituted aniline)
-
Glacial acetic acid or pyridine
Procedure:
-
Dissolve the this compound (1.0 equivalent) in glacial acetic acid or pyridine.
-
Add the primary amine (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into cold water to precipitate the imide product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Synthesis Workflow for this compound Derivatives
Caption: General synthetic workflow from starting materials to pharmaceutical applications of this compound.
Signaling Pathway: Inhibition of PP2A by this compound Derivatives
References
Application Notes and Protocols: Formulation of Plasticizers Using Himic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel, high-performance plasticizers is a critical area of research, driven by the need for safer, more durable, and environmentally friendly polymer formulations. Himic anhydride, also known as 5-Norbornene-2,3-dicarboxylic anhydride or Nadic anhydride, presents a promising platform for the synthesis of advanced plasticizers. Its unique bridged-ring structure can impart desirable properties to polymers such as Polyvinyl Chloride (PVC), including enhanced flexibility, thermal stability, and reduced plasticizer migration. This document provides detailed application notes and protocols for the formulation and evaluation of plasticizers derived from this compound.
Synthesis of this compound-Based Polyester Plasticizers
This compound can be used as a monomer in the synthesis of polyester plasticizers through polycondensation with various diols. The choice of diol allows for the tailoring of the plasticizer's properties, such as its molecular weight, viscosity, and compatibility with the target polymer.
A general synthesis procedure involves the reaction of this compound with a diol, such as 2-methyl-1,3-propanediol, 1,4-butanediol, or diethylene glycol, to form a polyester.[1]
Logical Relationship: Synthesis of this compound Polyester Plasticizers
References
Troubleshooting & Optimization
How to improve the yield of the Himic anhydride Diels-Alder synthesis.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the yield and purity of Himic anhydride synthesized via the Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound synthesis?
The synthesis is a [4+2] Diels-Alder cycloaddition reaction between a conjugated diene (cyclopentadiene) and a dienophile (maleic anhydride).[1][2] This reaction forms two carbon-carbon bonds in a single, concerted step, creating a bicyclic product known as this compound (or 5-Norbornene-cis-2,3-dicarboxylic anhydride).[1]
Q2: My overall yield is consistently low. What are the most common causes?
Low yields in this synthesis can typically be attributed to one of three main areas:
-
Reactant Quality: Cyclopentadiene is highly reactive and dimerizes at room temperature into dicyclopentadiene. The synthesis requires freshly prepared ("cracked") cyclopentadiene monomer for efficient reaction.[3][4] Old or improperly stored maleic anhydride may also be hydrated, reducing its reactivity.
-
Reaction Control: The reaction is exothermic. Poor temperature control can lead to side reactions, including the polymerization of the highly reactive cyclopentadiene.
-
Product Isolation & Purification: The product, particularly the exo isomer, can be challenging to purify via recrystallization. Significant product loss is common during these steps.
Q3: What are the endo and exo isomers, and how do reaction conditions affect which one I get?
The Diels-Alder reaction between cyclopentadiene and maleic anhydride can form two diastereomeric products: endo and exo.
-
endo-Himic Anhydride: This isomer is the kinetic product , meaning it forms faster. It is the major product under milder conditions and shorter reaction times (e.g., room temperature or gentle warming). Its formation is favored due to a stabilizing orbital interaction in the transition state.
-
exo-Himic Anhydride: This isomer is the thermodynamic product , meaning it is more stable. It is favored under conditions of equilibrium, such as higher temperatures or prolonged reaction times. The endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo product.
// Invisible node for '+' sign plus [shape=plaintext, label="+"];
// Positioning reactants and '+' R1 -> plus [style=invis]; plus -> R2 [style=invis];
// Main reaction arrows edge [penwidth=2]; plus -> P_endo [label=" Low Temp\n (Kinetic Control)", color="#4285F4", fontcolor="#4285F4", arrowhead=normal]; P_endo -> P_exo [label=" High Temp\n (Thermodynamic Control)", dir=both, color="#EA4335", fontcolor="#EA4335", arrowhead=normal, arrowtail=normal]; } caption { label = "Fig. 1: Kinetic vs. Thermodynamic Reaction Pathways."; fontsize = 10; fontname = "Arial"; fontcolor = "#5F6368"; }
Q4: Why is it necessary to "crack" dicyclopentadiene before the reaction?
At room temperature, cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form the more stable dimer, dicyclopentadiene. This dimer is not reactive as a diene in the desired reaction with maleic anhydride. "Cracking" is a retro-Diels-Alder reaction where dicyclopentadiene is heated, causing it to break down into two molecules of cyclopentadiene monomer. This freshly prepared, reactive monomer must be used quickly before it re-dimerizes.
Troubleshooting Guide
| Problem Encountered | Possible Cause | Suggested Solution |
| No or Very Low Yield of Precipitate | Ineffective Cracking: Dicyclopentadiene was not heated to a high enough temperature or for long enough to generate the monomer. | Ensure the fractional distillation apparatus for cracking reaches the required temperature (~170-180°C for the oil bath) and that cyclopentadiene (b.p. ~41°C) is collected. |
| Wet Reactants: Maleic anhydride has hydrolyzed to maleic acid due to moisture. | Use fresh, dry maleic anhydride and ensure all glassware is thoroughly dried. | |
| Premature Dimerization: The freshly cracked cyclopentadiene was allowed to stand for too long at room temperature and has re-formed the dimer. | Use the cyclopentadiene immediately after distillation and keep it chilled to slow dimerization. | |
| Product is Oily, Gummy, or Fails to Crystallize | Impurities Present: Excess solvent, unreacted starting materials, or polymeric byproducts are present. | Try adding a small seed crystal of pure product to induce crystallization. If that fails, attempt to re-purify by dissolving in a minimal amount of hot solvent and cooling slowly. Ensure the correct solvent is used for crystallization. |
| Incorrect Isomer Ratio: A specific mixture of endo and exo isomers might have a lower melting point or resist crystallization under standard conditions. | Confirm the expected isomer based on your reaction temperature. Purity can be checked via ¹H NMR or melting point analysis. | |
| Product Melting Point is Broad or Significantly Lower than Literature Value | Mixture of Isomers: The product is a mix of endo (m.p. ~165°C) and exo (m.p. ~142°C) isomers. | A mixed melting point depression is expected. The presence of both isomers can be confirmed by ¹H NMR. Purification via fractional crystallization may be required, but this often leads to significant yield loss. |
| Presence of Impurities: Contamination from starting materials or solvents. | Recrystallize the product from an appropriate solvent system (e.g., toluene, ethyl acetate). Ensure the product is thoroughly dried under vacuum. |
Quantitative Data Summary
The ratio of endo to exo isomers is highly dependent on temperature due to the principles of kinetic and thermodynamic control. High temperatures can also be used to deliberately convert the endo product to the more stable exo isomer, though purification can be challenging.
Table 1: Effect of Thermal Equilibration on Isomer Ratio
| Condition | Isomer Ratio (exo : endo) | Expected Purity / Yield | Reference |
|---|---|---|---|
| Heating endo-anhydride at 180–200°C for 1–2 hours | ~55 : 45 | This creates an equilibrium mixture. | |
| After one recrystallization from toluene | 60-80% exo | 25–50% overall yield |
| After three to four recrystallizations from toluene | 94-98% exo | 10–20% overall yield | |
Experimental Protocols
Protocol 1: Preparation of Cyclopentadiene via Cracking
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Safety: Perform this procedure in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE).
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Set up a fractional distillation apparatus with a heating mantle and a collection flask cooled in an ice bath.
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Add dicyclopentadiene to the distillation flask along with a few boiling chips.
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Heat the flask gently. The dimer will "crack" back to the monomer.
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Collect the cyclopentadiene monomer, which distills at 40-42°C .
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Keep the collected monomer on ice and use it immediately to prevent re-dimerization.
Protocol 2: Synthesis of endo-Himic Anhydride (Kinetic Control)
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In a flask, dissolve maleic anhydride in a suitable solvent like ethyl acetate.
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Cool the solution in an ice bath.
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While stirring, slowly add an equimolar amount of freshly cracked cyclopentadiene dropwise. The reaction is exothermic, so maintain a low temperature.
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After the addition is complete, continue stirring in the ice bath for approximately 20-30 minutes, then allow the mixture to warm to room temperature.
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The product often precipitates directly from the solution. If not, reduce the solvent volume under vacuum.
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Collect the crystalline product by vacuum filtration, wash with a small amount of cold solvent, and air dry.
Troubleshooting Logic Diagram
References
Optimizing temperature and reaction time for Himic anhydride reactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and reaction time for reactions involving Himic anhydride.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and reaction times for this compound reactions?
A1: The optimal conditions are highly dependent on the specific transformation. For the common thermal isomerization of endo-Himic anhydride to its exo isomer, temperatures of 180-200°C for 1-2 hours are typical.[1][2] Reactions with nucleophiles like alcohols or amines to form esters or amides occur under various conditions, which can be influenced by catalysts and the specific reactants used.[3][4][5]
Q2: How does temperature affect the isomerization of endo- to exo-Himic anhydride?
A2: This reaction is a classic example of thermodynamic versus kinetic control. The endo isomer is the kinetically favored product of the Diels-Alder reaction used to synthesize it. Heating the endo isomer allows for a retro-Diels-Alder reaction to occur, followed by re-formation of the adduct. At elevated temperatures (180-200°C), the more thermodynamically stable exo isomer is formed. Insufficient temperature will result in a slow or incomplete conversion, while excessively high temperatures can lead to thermal degradation and reduced yield.
Q3: What are the key considerations for reacting this compound with alcohols or amines?
A3: this compound readily reacts with alcohols and amines via nucleophilic acyl substitution to form mono-esters and amides, respectively.
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Stoichiometry: For reactions with amines, two molar equivalents of the amine are often required to neutralize the carboxylic acid byproduct, which would otherwise protonate the amine reactant, rendering it non-nucleophilic.
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Temperature: These reactions are often exothermic. For sensitive substrates, cooling the reaction vessel and adding the anhydride dropwise can help control the temperature. In other cases, gentle heating may be required to ensure complete conversion.
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Solvent: Aprotic solvents are generally preferred to avoid hydrolysis of the anhydride. Pyridine can be used as a solvent and also acts as a base to facilitate the reaction.
Q4: What are the signs of side reactions or product decomposition?
A4: A common sign of decomposition, particularly during high-temperature isomerization, is the reaction mixture turning a dark golden-orange or brown color. This indicates thermal degradation products are forming, which will reduce the final yield of the desired product. In reactions with water, this compound will hydrolyze to form the corresponding dicarboxylic acid, so exposure to moisture should be avoided.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield of exo-Himic Anhydride | 1. Incomplete Isomerization: Temperature was too low or reaction time was too short. 2. Product Decomposition: Temperature was too high. 3. Loss During Purification: Multiple recrystallization steps inherently lower the overall yield. | 1. Optimize Conditions: Ensure the reaction is maintained between 180-200°C for at least 90 minutes to 2 hours. 2. Temperature Control: Carefully monitor the temperature to prevent it from exceeding 200°C. 3. Purification Strategy: Minimize the number of recrystallization steps required by ensuring the initial reaction goes to completion as much as possible. |
| Low Yield of Ester/Amide Product | 1. Hydrolysis of Anhydride: Presence of water in reactants or solvent. 2. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 3. Amine Protonation: In amide synthesis, the carboxylic acid byproduct may be protonating the amine nucleophile. | 1. Use Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents. 2. Adjust Conditions: Gently warm the reaction or extend the reaction time. Monitor progress using TLC. 3. Use Excess Amine or Base: Add at least two equivalents of the amine or include a non-nucleophilic base to neutralize the acid. |
| Reaction Mixture is Dark Brown/Black | Thermal Degradation: The reaction temperature exceeded the stability limit of the reactants or products. | Reduce Temperature: Lower the reaction temperature. If a high temperature is required, consider reducing the reaction time. For some reactions, using microwave irradiation can provide the necessary energy over a much shorter period, minimizing degradation. |
| Product is Difficult to Purify | Presence of Multiple Byproducts: Side reactions due to incorrect temperature, impurities, or moisture. | Review Reaction Setup: Ensure anhydrous conditions and accurate temperature control. Analyze byproducts to understand the side reactions occurring and adjust the protocol accordingly. For isomerization, fractional crystallization from toluene is a common purification method. |
Data and Protocols
Table 1: Isomerization of endo-Himic Anhydride to exo-Himic Anhydride
| Parameter | Value | Source |
| Temperature | 180–200 °C | |
| Reaction Time | 1–2 hours | |
| Solvent | None (neat) | |
| Typical Yield | 10-20% after multiple recrystallizations | |
| Purity | >98% achievable after ~4 recrystallizations |
Experimental Protocol: Thermal Isomerization of endo- to exo-Himic Anhydride
This protocol is adapted from the Journal of Chemical Education.
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Preparation: Place 50 g of cis-5-norbornene-endo-2,3-dicarboxylic anhydride (endo-Himic anhydride) into a 100 mL round-bottomed flask equipped with a condenser. All procedures should be carried out in a fume hood.
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Heating: Using a heating mantle, carefully raise the temperature of the solid until it melts (approx. 165°C) and then continue to heat until the liquid reaches 180°C.
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Reaction: Maintain the reaction temperature between 180°C and 200°C for 90 minutes to 2 hours. The mixture will turn a golden-orange color. Avoid temperatures above 200°C to prevent significant darkening and yield loss.
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Cooling & Dissolution: After the heating period, allow the flask to cool slightly. Carefully add 80 mL of toluene to the warm liquid.
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Recrystallization: Gently heat the mixture to reflux until all the solid has dissolved. Allow the solution to cool slowly to room temperature to induce crystallization of the exo-isomer.
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Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and allow them to air dry.
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Purification: The purity of the product can be assessed by ¹H NMR. For higher purity, repeated fractional crystallization from toluene is necessary.
Visualizations
Caption: Experimental workflow for thermal isomerization.
Caption: Troubleshooting guide for low yield reactions.
Caption: Reaction pathway for this compound isomers.
References
Technical Support Center: Purification and Recrystallization of Himic Anhydride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Himic anhydride. It offers detailed methodologies and data to address common challenges encountered during purification and recrystallization experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification and recrystallization of this compound in a question-and-answer format.
Q1: My this compound sample is turning into a sticky or oily mass instead of crystallizing. What should I do?
A1: This issue, known as "oiling out," can occur for several reasons:
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High concentration of impurities: Significant amounts of impurities can lower the melting point of the mixture and prevent proper crystal lattice formation.
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Solution: Consider a pre-purification step. If the crude product is highly impure, running it through a silica plug before recrystallization can remove a significant portion of the impurities.
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Cooling the solution too quickly: Rapid cooling can cause the compound to precipitate as an oil rather than forming crystals.
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Solution: Allow the hot, saturated solution to cool slowly to room temperature. You can insulate the flask to slow down the cooling rate. Once at room temperature, you can then place it in an ice bath to maximize yield.
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Inappropriate solvent: The solvent may be too good at dissolving the this compound, even at lower temperatures.
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Solution: Re-evaluate your solvent choice. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If you are using a single solvent, consider a mixed-solvent system.
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Q2: I am observing a low yield of recrystallized this compound. What are the potential causes and solutions?
A2: A low yield can be frustrating. Here are some common causes and how to address them:
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Using too much solvent: The most common reason for low yield is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures.
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Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude this compound. If you've already added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
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Premature crystallization: If the solution cools too quickly during filtration (e.g., hot filtration to remove insoluble impurities), some product may crystallize prematurely and be lost.
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Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration.
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Incomplete crystallization: There might still be a significant amount of this compound in the mother liquor.
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Solution: After the initial crystallization, try cooling the filtrate in an ice bath for a longer period to induce further crystallization. You can also try scratching the inside of the flask with a glass rod to create nucleation sites.
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Q3: The recrystallized this compound is discolored (e.g., yellow or brown). How can I remove the color?
A3: Discoloration is often due to the presence of polymeric or other colored impurities.
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Solution: Activated charcoal treatment can be effective. After dissolving the crude this compound in the hot solvent, add a small amount of activated charcoal and boil the solution for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that using too much charcoal can also adsorb some of your product, leading to a lower yield.
Q4: My this compound sample seems to be hydrolyzing to the diacid during purification. How can I prevent this?
A4: this compound is susceptible to hydrolysis, especially in the presence of water.[1]
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Solution:
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Use dry solvents: Ensure that the solvents used for recrystallization are anhydrous.
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Minimize exposure to moisture: Work in a dry environment and minimize the time the anhydride is exposed to atmospheric moisture. Storing the compound in a desiccator is recommended.[1]
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Avoid aqueous workups if possible: If your purification procedure involves an aqueous extraction, minimize the contact time and ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before recrystallization.
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Frequently Asked Questions (FAQs)
Q1: What is the difference between endo- and exo-Himic anhydride, and why is it important for purification?
A1: Endo- and exo- this compound are stereoisomers. The kinetically favored product of the Diels-Alder reaction used to synthesize this compound is the endo isomer. However, the exo isomer is thermodynamically more stable.[2] This difference in stability and physical properties, such as solubility, is exploited for purification. By heating the endo isomer, an equilibrium mixture of the endo and exo isomers can be formed. The less soluble exo isomer can then be selectively crystallized.
Q2: What is a good solvent for the recrystallization of this compound?
A2: Toluene is a commonly used and effective solvent for the fractional crystallization of the exo isomer from an endo/exo mixture. The exo isomer is less soluble in hot toluene than the endo isomer. Other solvents in which this compound is soluble include benzene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate. It is slightly soluble in petroleum ether.[2] The choice of solvent will depend on the specific isomer you are trying to purify and the impurities present.
Q3: How many recrystallization cycles are typically needed to achieve high purity?
A3: The number of recrystallizations required depends on the initial purity of the sample and the desired final purity. For the fractional crystallization of exo-Himic anhydride from an endo/exo mixture:
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After one recrystallization, a purity of 60-80% for the exo isomer can be expected.
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Three recrystallizations can lead to a purity of 94-98%.
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A fourth recrystallization may be necessary to achieve a purity of ≥98%.[3]
Q4: What is the expected yield after multiple recrystallizations?
A4: With each recrystallization step, there will be a loss of product. After three to four recrystallizations to achieve high purity of the exo-isomer, the overall yield is typically in the range of 10-20%.
Q5: How can I confirm the purity and identity of my recrystallized this compound?
A5: Several analytical techniques can be used:
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Melting Point Analysis: Pure compounds have a sharp, defined melting point range. Impurities will typically broaden and depress the melting point.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the isomeric purity and identify any remaining impurities.
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Gas Chromatography (GC): GC can be used to determine the ratio of endo to exo isomers and to quantify other volatile impurities.
Data Presentation
Table 1: Solubility of exo-Himic Anhydride in Various Solvents at Different Temperatures
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Butanone | Cyclohexanone | Ethyl Acetate |
| 278.15 | 0.0198 | 0.0151 | 0.0099 | 0.0089 | 0.1015 | 0.0899 | 0.0987 | 0.0512 |
| 283.15 | 0.0245 | 0.0188 | 0.0124 | 0.0112 | 0.1211 | 0.1073 | 0.1178 | 0.0621 |
| 288.15 | 0.0302 | 0.0233 | 0.0154 | 0.0140 | 0.1436 | 0.1276 | 0.1402 | 0.0749 |
| 293.15 | 0.0371 | 0.0288 | 0.0191 | 0.0174 | 0.1695 | 0.1511 | 0.1661 | 0.0901 |
| 298.15 | 0.0456 | 0.0356 | 0.0237 | 0.0216 | 0.1994 | 0.1782 | 0.1962 | 0.1081 |
| 303.15 | 0.0560 | 0.0440 | 0.0294 | 0.0268 | 0.2339 | 0.2093 | 0.2311 | 0.1294 |
| 308.15 | 0.0688 | 0.0544 | 0.0365 | 0.0333 | 0.2738 | 0.2452 | 0.2716 | 0.1546 |
| 313.15 | 0.0844 | 0.0671 | 0.0452 | 0.0413 | 0.3199 | 0.2867 | 0.3185 | 0.1843 |
| 318.15 | 0.1036 | 0.0827 | 0.0559 | 0.0512 | 0.3731 | 0.3347 | 0.3729 | 0.2191 |
| 323.15 | 0.1271 | 0.1019 | 0.0691 | 0.0633 | 0.4344 | 0.3899 | 0.4359 | 0.2599 |
Data extracted from Yameng Wan, et al., The Journal of Chemical Thermodynamics, 2020, 141, 105967. Values represent the mole fraction solubility (x1).
Experimental Protocols
Protocol 1: Thermal Isomerization of endo- to exo-Himic Anhydride and Subsequent Recrystallization
This protocol describes the conversion of the kinetically favored endo-Himic anhydride to a mixture of endo and exo isomers, followed by the purification of the thermodynamically more stable exo isomer by fractional crystallization.
Materials:
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endo-Himic anhydride
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Toluene
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Heating mantle
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Round-bottom flask
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Condenser
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Erlenmeyer flask
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Buchner funnel and filter paper
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Vacuum flask
Procedure:
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Thermal Isomerization:
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Place the crude endo-Himic anhydride in a round-bottom flask.
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Heat the solid in a heating mantle to 180-200°C for 1-2 hours. This will melt the solid and allow it to reach thermal equilibrium, resulting in a mixture of endo and exo isomers. The mixture will likely have a golden-orange color.
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First Recrystallization:
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Allow the flask to cool slightly.
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Carefully add the minimum amount of hot toluene required to dissolve the solidified mixture.
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Allow the solution to cool slowly to room temperature. The less soluble exo-isomer will crystallize out.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the crystals with a small amount of cold toluene.
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Subsequent Recrystallizations:
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Repeat the recrystallization process (dissolving in a minimal amount of hot toluene, slow cooling, and vacuum filtration) with the collected crystals.
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Typically, 3-4 recrystallization cycles are needed to obtain high-purity exo-Himic anhydride.
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Drying and Analysis:
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Dry the final crystalline product, for example, in a vacuum oven.
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Determine the yield and assess the purity using methods such as melting point analysis, NMR, or GC.
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Mandatory Visualization
Caption: Workflow for the purification of exo-Himic anhydride.
Caption: Thermal equilibrium between endo- and exo-Himic anhydride.
References
Preventing premature polymerization of Himic anhydride during storage.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of Himic anhydride during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and integrity of your material.
Troubleshooting Guide
Encountering issues with this compound stability? Follow this guide to diagnose and resolve common problems.
Issue 1: The viscosity of the this compound (in solution) has increased, or the solid has become clumpy and difficult to dissolve.
This is a primary indicator of oligomerization or polymerization.
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dot
Caption: Troubleshooting workflow for increased viscosity.
Issue 2: Analytical tests (e.g., NMR, HPLC) show impurities or a decrease in the purity of the this compound over time.
This indicates chemical degradation, which could be hydrolysis or the initial stages of polymerization.
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Identify the Impurity:
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Hydrolysis Product: The primary impurity from exposure to moisture is the corresponding dicarboxylic acid. This can be detected by techniques like FTIR, which will show a broad peak for the carboxylic acid group around 1700 cm⁻¹[1].
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Polymer/Oligomer: A decrease in the monomer peak in HPLC results without a corresponding single impurity peak, or broadening of signals in NMR, may suggest polymerization.
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Corrective Actions:
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If hydrolysis is the issue, strictly follow moisture-free storage protocols.
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If polymerization is suspected, review storage temperature and consider the use of inhibitors.
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Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: To maximize shelf life, solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[2][3] For long-term storage, maintaining a temperature below 25°C is recommended.[3] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent degradation from atmospheric moisture and oxygen.
Q2: What about storing solutions of this compound?
A2: Solutions of this compound are more susceptible to degradation. For stock solutions, it is recommended to store them sealed and protected from moisture at -20°C for up to one month or at -80°C for up to six months.[4]
Q3: What are the visible signs of this compound degradation or polymerization?
A3: Visual cues can be the first indicator of a problem. Key signs include:
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Change in Appearance: The white solid may become discolored or clumpy.
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Increased Viscosity: Solutions may become noticeably thicker.
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Solid Formation: The appearance of precipitates or the complete solidification of a solution.
Q4: Can I use a polymerization inhibitor with this compound?
A4: Yes, polymerization inhibitors can be effective. While specific data for this compound is limited, inhibitors commonly used for other monomers, such as maleic anhydride and vinyl compounds, are likely effective. Phenolic compounds like hydroquinone (HQ) or its monomethyl ether (MEHQ) are common choices. These inhibitors work by scavenging free radicals that initiate polymerization.
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Caption: Mechanism of polymerization and inhibition.
Q5: How much inhibitor should I use?
A5: The optimal concentration depends on the storage duration and temperature. For storage inhibitors like MEHQ, concentrations typically range from 10 to 300 ppm. It is crucial to start with a low concentration and optimize for your specific application, as excess inhibitor may need to be removed before experimental use.
Data Summary Tables
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Temperature | Atmosphere | Container | Estimated Shelf Life |
| Solid | < 25°C | Dry | Tightly Sealed | Stable |
| 2-8°C | Dry, Inert Gas | Tightly Sealed | Extended Stability | |
| Solution | -20°C | Dry, Inert Gas | Sealed Vial | Up to 1 month |
| -80°C | Dry, Inert Gas | Sealed Vial | Up to 6 months |
Table 2: Common Polymerization Inhibitors
| Inhibitor Name | Abbreviation | Typical Concentration Range (for monomers) | Notes |
| Hydroquinone | HQ | 100 - 1000 ppm | A general-purpose inhibitor. |
| Monomethyl Ether of Hydroquinone | MEHQ | 10 - 300 ppm | Often preferred due to being less colored than HQ. |
| Butylated Hydroxytoluene | BHT | 100 - 1000 ppm | A common phenolic inhibitor. |
| Phenothiazine | PTZ | 10 - 500 ppm | Often used in combination with other inhibitors for high-temperature processes. |
Experimental Protocols
Protocol 1: Stability Assessment by Fourier Transform Infrared (FTIR) Spectroscopy
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Objective: To detect the hydrolysis of this compound to its corresponding dicarboxylic acid.
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Methodology:
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Prepare a sample of the stored this compound for analysis (e.g., as a KBr pellet or a solution in a suitable anhydrous solvent like chloroform).
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Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
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Analysis:
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Look for the characteristic strong anhydride carbonyl (=C=O) stretching peaks around 1780-1850 cm⁻¹.
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The presence of a broad absorption peak around 1700 cm⁻¹ is indicative of a carboxylic acid group (-COOH), suggesting hydrolysis has occurred. A reduction in the intensity of the anhydride peaks relative to a reference standard also indicates degradation.
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Caption: Experimental workflow for FTIR stability analysis.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
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Objective: To quantify the purity of this compound and detect the presence of degradation products.
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Methodology (Adapted from methods for similar anhydrides):
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Column: A C18 column is often suitable.
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Mobile Phase: A gradient of an aqueous buffer (e.g., potassium phosphate with phosphoric acid to adjust pH) and an organic solvent like acetonitrile or methanol. For anhydrides, using anhydrous solvents as the mobile phase can prevent on-column hydrolysis.
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Detector: UV detector set to an appropriate wavelength (e.g., 210-230 nm).
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Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable anhydrous solvent (e.g., acetonitrile). Filter the sample through a 0.22 µm filter before injection.
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Analysis:
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Run a standard of high-purity this compound to determine its retention time.
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Inject the sample and analyze the chromatogram.
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A decrease in the area of the main peak or the appearance of new peaks over time indicates degradation. Purity can be calculated based on the relative peak areas.
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Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
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Objective: To assess the thermal stability and detect changes in the material's properties due to polymerization.
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Methodology:
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Accurately weigh a small amount (5-10 mg) of the this compound sample into an aluminum DSC pan and seal it.
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Place the sample pan and an empty reference pan into the DSC cell.
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Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (nitrogen).
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Analysis:
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Observe the melting endotherm. A broadening of the melting peak or a shift to a lower temperature can indicate the presence of impurities or polymers.
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An exothermic event (a peak pointing down) after the melt could indicate polymerization or decomposition at elevated temperatures. By comparing the DSC thermograms of fresh and stored samples, changes in thermal behavior can be identified.
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References
Challenges in separating endo and exo isomers of Himic anhydride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of endo and exo isomers of Himic anhydride.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining pure exo-Himic anhydride?
The primary challenge stems from the synthesis of this compound itself. The Diels-Alder reaction between cyclopentadiene and maleic anhydride kinetically favors the formation of the endo isomer.[1][2][3] To obtain the thermodynamically more stable exo isomer, a thermal equilibration is necessary, which results in an equilibrium mixture of both endo and exo isomers.[1][2] The subsequent separation of this mixture is often inefficient, leading to low yields of the pure exo isomer.
Q2: What is the most common method for separating the endo and exo isomers?
The most widely reported method for separating the endo and exo isomers of this compound is fractional crystallization, typically using toluene as the solvent. This method leverages the lower solubility of the exo isomer in hot toluene compared to the endo isomer, allowing for its selective crystallization upon cooling.
Q3: What kind of purity and yield can I expect from fractional crystallization?
The purity and yield of exo-Himic anhydride are inversely related and depend on the number of recrystallization steps performed. Each successive recrystallization increases purity but decreases the overall yield. Below is a summary of typical results:
| Number of Recrystallizations | Typical exo-Isomer Purity | Typical Yield |
| 1 | 60-80% | 25-50% |
| 3 | 94-98% | 10-20% |
| 4+ | >98% | <10-20% |
Q4: How can I determine the ratio of endo to exo isomers in my sample?
The ratio of endo to exo isomers can be reliably determined using analytical techniques such as proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy and Gas Chromatography (GC). In ¹H NMR, the isomers exhibit distinct, non-overlapping peaks that can be integrated to calculate their relative concentrations. For GC analysis, the two isomers will have different retention times, allowing for their quantification.
Troubleshooting Guides
This section addresses common problems encountered during the thermal isomerization and fractional crystallization processes.
Troubleshooting Crystallization Issues
A common challenge in isolating the exo-Himic anhydride is the crystallization step. The following guide provides solutions to frequently encountered problems.
Detailed Troubleshooting Steps
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Issue: No crystals form upon cooling.
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Possible Cause: The solution may be supersaturated.
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Solution: Induce crystallization by scratching the inside of the flask at the solution's surface with a glass stirring rod. Alternatively, add a small "seed" crystal of pure exo-Himic anhydride if available.
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Possible Cause: Too much solvent was used, and the solution is not saturated.
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Solution: Reduce the volume of the solvent by gentle heating under a stream of nitrogen or by rotary evaporation, then allow the solution to cool again.
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Issue: The product "oils out" instead of crystallizing.
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Possible Cause: The solution is cooling too quickly, causing the product to come out of solution above its melting point.
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Solution: Reheat the mixture to redissolve the oil. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly at room temperature before any further cooling in an ice bath.
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Possible Cause: The presence of significant impurities can lower the melting point of the mixture.
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Solution: Consider purifying the crude mixture by other means, such as column chromatography, before attempting crystallization.
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Issue: The yield of crystals is very low.
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Possible Cause: An excessive amount of solvent was used, causing a significant portion of the product to remain in the mother liquor.
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Solution: Before crystallization, ensure you are using the minimum amount of hot toluene required to dissolve the solid. If the yield is still low, the mother liquor can be concentrated to recover more product, which may then be recrystallized again.
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Possible Cause: Incomplete transfer of the crystallized product during filtration.
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Solution: Ensure all crystals are scraped from the flask and transferred to the filter. Wash the flask with a small amount of ice-cold solvent and transfer this rinsing to the filter to collect any remaining crystals.
-
-
Issue: The product is not pure after a single crystallization.
-
Possible Cause: This is expected. A single crystallization is often insufficient to achieve high purity.
-
Solution: Perform one or more additional recrystallizations until the desired purity is achieved, as confirmed by ¹H NMR or GC analysis. Be aware that each recrystallization step will result in some loss of product.
-
Experimental Protocols
Thermal Isomerization of endo- to exo-Himic Anhydride
This protocol describes the conversion of the kinetically favored endo isomer to a mixture containing the thermodynamically favored exo isomer.
Procedure:
-
Place the endo-Himic anhydride in a round-bottom flask equipped with a condenser (air condenser is sufficient).
-
Heat the flask in a heating mantle or sand bath to 180-200 °C. The solid will melt and the liquid will turn a golden-orange color.
-
Maintain this temperature for 1-2 hours to allow the retro-Diels-Alder and subsequent Diels-Alder reactions to reach equilibrium.
-
After the heating period, remove the heat source and allow the flask to cool for a few minutes until the liquid is viscous but not solidified. The resulting product is a mixture of endo and exo isomers, typically with a slight excess of the exo form.
Fractional Crystallization of exo-Himic Anhydride
This protocol details the separation of the exo isomer from the endo/exo mixture.
Procedure:
-
To the warm, viscous mixture from the thermal isomerization, add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating may be required.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the selective crystallization of the exo isomer. Standard techniques like seeding or rapid cooling in an ice bath have been reported to not improve the purification process for this specific separation.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold toluene to remove any residual mother liquor containing the more soluble endo isomer.
-
Dry the crystals.
-
Analyze the purity of the crystals using ¹H NMR or GC.
-
For higher purity, repeat the recrystallization process by dissolving the crystals in a minimum amount of hot toluene and allowing them to cool slowly again.
Analytical Methods
-
¹H NMR Spectroscopy:
-
Dissolve a small sample of the dried crystals in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the ¹H NMR spectrum.
-
The endo and exo isomers have distinct chemical shifts for their respective protons. The most significant difference is often observed for the protons on the anhydride ring. For example, in CDCl₃, a distinctive peak for the exo isomer appears around δ = 3.03 ppm.
-
Determine the ratio of the isomers by integrating the characteristic non-overlapping peaks for each isomer.
-
-
Gas Chromatography (GC):
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., acetone or ethyl acetate).
-
Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Develop a temperature program that effectively separates the two isomers. The endo and exo isomers will have different retention times.
-
Quantify the relative amounts of each isomer by integrating the peak areas in the resulting chromatogram.
-
References
Managing moisture sensitivity of Himic anhydride in experimental setups.
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the moisture sensitivity of Himic anhydride in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it highly sensitive to moisture?
This compound, also known as cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, is a versatile organic compound used in the synthesis of pharmaceuticals, polymers, and other advanced materials.[1][2] Like other acid anhydrides, it is highly susceptible to hydrolysis. The anhydride ring contains two electrophilic carbonyl carbons that readily react with nucleophiles, including water.[3][4][5]
Q2: What happens when this compound is exposed to moisture?
Exposure to moisture leads to the hydrolysis of the anhydride ring, opening it to form the corresponding dicarboxylic acid, cis-5-norbornene-exo-2,3-dicarboxylic acid. This degradation results in a loss of the anhydride's reactivity for its intended acylation reactions, leading to lower yields or complete reaction failure.
Q3: How should this compound be properly stored to maintain its integrity?
To prevent degradation, this compound must be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from moisture. For long-term storage, temperatures of -20°C (for up to one month) or -80°C (for up to six months) are recommended. It is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. Storing under an inert atmosphere (e.g., nitrogen or argon) in a desiccator or glovebox is best practice.
Q4: What are the primary signs of this compound degradation?
Visual and analytical signs can indicate moisture-induced degradation:
-
Visual: The pure anhydride is typically a white crystalline solid. Clumping, caking, or a change in texture can indicate moisture absorption.
-
Analytical: The presence of the dicarboxylic acid can be confirmed by techniques like NMR or IR spectroscopy (observing the appearance of a broad O-H stretch from the carboxylic acid) or by a change in the melting point. The melting point of pure this compound is 162-165°C.
Q5: Is it safe to handle this compound on an open laboratory bench?
Handling this compound on an open bench is not recommended, especially in humid environments or for extended periods. Due to its reactivity with atmospheric moisture, all manipulations should ideally be performed in a controlled, inert atmosphere, such as a glovebox or using a Schlenk line.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Degraded Reagent: The this compound has hydrolyzed due to improper storage or handling. 2. Contaminated Solvents/Reagents: Residual moisture in solvents or other reagents is consuming the anhydride. 3. Improperly Dried Glassware: Adsorbed water on the surface of the reaction vessel is causing hydrolysis. | 1. Verify the integrity of the anhydride. If degradation is suspected, use a fresh, unopened batch. 2. Use freshly distilled or commercially available anhydrous solvents. Ensure all other starting materials are thoroughly dried. 3. Rigorously dry all glassware before use (e.g., oven-dried at >120°C overnight or flame-dried under vacuum) and assemble while hot, cooling under an inert gas stream. |
| Inconsistent Results / Poor Reproducibility | Variable Moisture Contamination: Inconsistent exposure to atmospheric moisture between experimental runs. | 1. Standardize the experimental setup. Use a glovebox or Schlenk line for all manipulations to exclude atmospheric moisture. 2. Quantify the water content of solvents using Karl Fischer titration before use to ensure consistency. |
| Reagent Appears Clumped or Caked | Moisture Absorption: The reagent has been exposed to ambient humidity during storage or handling. | 1. It is best to discard the compromised reagent. Attempting to dry it may not be effective and can lead to inconsistent results. 2. Review storage procedures. Ensure containers are sealed tightly and stored in a desiccator with an active, high-capacity desiccant (e.g., P₂O₅ or molecular sieves). |
Experimental Protocols
Protocol 1: Handling this compound in an Inert Atmosphere Glovebox
This protocol outlines the standard procedure for weighing and dispensing this compound while minimizing moisture exposure.
Materials:
-
Sealed container of this compound
-
Spatula
-
Clean, dry weighing vessel (e.g., vial or round-bottom flask)
-
Glovebox with an inert atmosphere (<1 ppm H₂O and O₂)
Procedure:
-
Place the sealed container of this compound, weighing vessel, and spatula into the glovebox antechamber.
-
Evacuate and refill the antechamber with inert gas (e.g., nitrogen or argon) for a minimum of three cycles to remove atmospheric contaminants.
-
Transfer the items into the main glovebox chamber.
-
Allow the this compound container to equilibrate to the glovebox temperature to prevent static buildup.
-
Carefully open the container and weigh the desired amount of the solid directly into the weighing vessel.
-
Securely seal the weighing vessel and the stock container of this compound.
-
The reagent is now ready for use in the reaction setup within the glovebox.
Protocol 2: Determination of Water Content by Karl Fischer Titration
This method is used to quantify the amount of water in a solid sample like this compound or in the solvents used for the reaction. Note that anhydrides can react slowly with the methanol solvent in some Karl Fischer reagents, potentially causing high drift or inaccurate readings. Specialized reagents or procedural modifications may be necessary.
Materials:
-
Karl Fischer Titrator (Volumetric or Coulometric)
-
Anhydrous methanol or specialized KF solvent
-
KF reagent (e.g., pyridine-free imidazole-based)
-
Gas-tight syringe
-
This compound sample
Procedure:
-
Titrator Preparation: Add the appropriate solvent to the titration vessel. Titrate the solvent to a dry endpoint to remove any residual water.
-
Titer Determination: Accurately inject a known mass of pure water (e.g., 10 µL) into the vessel and perform the titration. This step determines the exact water equivalent of the Karl Fischer reagent.
-
Sample Preparation: In a dry environment (glovebox), accurately weigh a sample of this compound into a vial.
-
Sample Analysis: Quickly add the weighed solid to the conditioned titration vessel. The titrator will automatically begin titrating the water present in the sample.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant consumed and the predetermined titer. The result is typically expressed in parts per million (ppm) or as a percentage.
Data Summary
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Appearance | White solid | |
| Melting Point | 162 - 165 °C | |
| Solubility | Decomposes in water and alkalis |
Table 2: Recommended Storage Conditions for this compound
| Condition | Specification | Reference(s) |
| Temperature | Cool, dry place; -20°C (short-term); -80°C (long-term) | |
| Atmosphere | Tightly sealed container, preferably under inert gas (N₂ or Ar) | |
| Protection | Store protected from moisture | |
| Shelf Life | 1 month at -20°C; 6 months at -80°C |
Visualizations
Diagram 1: Hydrolysis of this compound
Caption: Reaction pathway for the hydrolysis of this compound.
Diagram 2: Experimental Workflow for Handling this compound
Caption: Workflow for setting up a moisture-sensitive reaction.
Diagram 3: Troubleshooting Low Reaction Yield
Caption: Decision tree for troubleshooting low yield experiments.
References
Identifying and minimizing side products in Himic anhydride reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Himic anhydride. Our goal is to help you identify and minimize common side products to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in this compound synthesis?
A1: The synthesis of this compound, typically via the Diels-Alder reaction of cyclopentadiene and maleic anhydride, can lead to several side products:
-
Exo-isomer: The primary side product is the thermodynamically more stable exo-isomer of this compound. The desired endo-isomer is the kinetic product and forms faster at lower temperatures.[1][2]
-
Himic Acid: Hydrolysis of the anhydride functional group in the presence of water leads to the formation of the corresponding dicarboxylic acid, Himic acid.[3]
-
Dicyclopentadiene: Cyclopentadiene readily undergoes a Diels-Alder reaction with itself to form dicyclopentadiene, especially at room temperature.[4][5] This dimer is unreactive in the desired reaction.
-
Polymers: Under certain conditions, maleic anhydride can undergo polymerization, leading to undesired polymeric byproducts.
-
Thermal Degradation Products: At excessively high temperatures (above 200°C), thermal degradation of the reactants and products can occur, leading to a variety of undetermined impurities.
Q2: What is the difference between the endo and exo isomers of this compound?
A2: The endo and exo isomers are stereoisomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. In the context of the bicyclic structure of this compound, the anhydride ring is oriented differently with respect to the carbon-carbon double bond. The endo isomer, where the anhydride ring is on the same side as the double bond bridge, is the kinetically favored product. The exo isomer, with the anhydride ring on the opposite side, is the thermodynamically more stable product.
Q3: Why is freshly "cracked" cyclopentadiene recommended for the synthesis?
A3: Cyclopentadiene exists in equilibrium with its dimer, dicyclopentadiene, at room temperature. The dimerization is a self-Diels-Alder reaction. Dicyclopentadiene is not an effective diene for the reaction with maleic anhydride. To ensure a high concentration of the reactive cyclopentadiene monomer, dicyclopentadiene is "cracked" by heating, which reverses the dimerization reaction. The freshly distilled cyclopentadiene monomer should be used immediately for optimal results.
Troubleshooting Guides
Issue 1: Low yield of the desired endo-Himic anhydride and significant formation of the exo-isomer.
This is a common issue arising from the thermodynamic stability of the exo-isomer. The reaction is reversible at higher temperatures, leading to the formation of the more stable exo product.
Solutions:
-
Temperature Control: Maintain a low reaction temperature to favor the kinetically controlled formation of the endo-isomer. Running the reaction at or below room temperature is generally recommended.
-
Reaction Time: Shorter reaction times can favor the kinetic product. Prolonged reaction times, especially at elevated temperatures, will lead to equilibration and a higher proportion of the exo-isomer.
-
Solvent Selection: The choice of solvent can influence the endo/exo selectivity. While comprehensive data for various solvents is limited, some studies suggest that solvent polarity can play a role. Experimentation with different aprotic solvents may be necessary to optimize the ratio for a specific setup.
| Reaction Temperature (°C) | Approximate exo:endo Ratio (at equilibrium) |
| 180-200 | 55:45 |
| 230 | ~1.8:1 |
| 260 | ~1.19:1 |
Note: The ratios above represent equilibrium conditions achieved by heating the endo-isomer. To maximize the endo product, the initial reaction should be conducted at lower temperatures where the formation of the endo isomer is kinetically favored.
Issue 2: Presence of Himic acid in the final product.
The formation of Himic acid is a clear indication of water contamination in the reaction.
Solutions:
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the maleic anhydride is dry.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
Work-up Conditions: Avoid the use of water during the initial stages of the work-up if the anhydride is the desired product. If an aqueous work-up is necessary, it should be performed quickly and at a low temperature to minimize hydrolysis. The hydrolysis of anhydrides is generally slower at lower temperatures and in the absence of catalysts.
Issue 3: Low conversion of starting materials and presence of dicyclopentadiene.
This issue is directly related to the quality of the cyclopentadiene used.
Solutions:
-
Use Freshly Cracked Cyclopentadiene: Dicyclopentadiene should be "cracked" by heating to approximately 170°C and the resulting cyclopentadiene monomer distilled immediately before use. The monomer should be kept cold and used as soon as possible, as it will start to dimerize again at room temperature. The half-life of neat cyclopentadiene at 25°C is about 28 hours.
-
Storage of Cyclopentadiene: If immediate use is not possible, store the cracked cyclopentadiene monomer at low temperatures (e.g., in a freezer) to slow down the dimerization process.
Issue 4: Formation of polymeric side products.
Polymerization of maleic anhydride can be initiated by radicals or high temperatures.
Solutions:
-
Control Reaction Temperature: Avoid excessive heating during the reaction, as this can promote polymerization.
-
Purity of Reagents: Ensure that the maleic anhydride and solvent are free from impurities that could act as polymerization initiators.
-
Avoid Radical Initiators: Be mindful of any potential sources of radicals in the reaction mixture.
Experimental Protocols
Protocol 1: Synthesis of endo-Himic Anhydride
This protocol is designed to maximize the yield of the kinetically favored endo-isomer.
-
Preparation of Cyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to approximately 170°C. Collect the cyclopentadiene monomer that distills at 40-42°C. Keep the collected monomer on an ice bath.
-
Reaction Setup: In a separate flask, dissolve maleic anhydride in a minimal amount of a suitable anhydrous solvent (e.g., ethyl acetate). Cool the solution in an ice bath.
-
Addition: Slowly add the freshly distilled, cold cyclopentadiene to the maleic anhydride solution with stirring.
-
Reaction: Allow the reaction to proceed at a low temperature (e.g., 0-5°C) for a short period (e.g., 1-2 hours). The product will often precipitate out of the solution.
-
Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent.
-
Drying: Dry the product under vacuum at a low temperature.
Protocol 2: Isomerization of endo- to exo-Himic Anhydride
This protocol can be used to intentionally produce the thermodynamically stable exo-isomer.
-
Setup: Place the purified endo-Himic anhydride in a round-bottom flask equipped with a condenser.
-
Heating: Heat the solid in an oil bath to 180-200°C. The solid will melt and the isomerization will occur in the molten state.
-
Reaction Time: Maintain the temperature for 1-2 hours to allow the mixture to reach equilibrium.
-
Purification: Cool the mixture, which will solidify. The resulting mixture of endo and exo isomers can be separated by fractional crystallization, for example, from toluene.
Visualizations
Caption: Experimental workflow for synthesis and isomerization of this compound.
Caption: Common side reactions in this compound synthesis.
References
- 1. This compound: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organic chemistry - Is it possible to create an acid anhydride that's stable in water and if so what conditions must its structure satisfy? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Reactivity [www2.chemistry.msu.edu]
Technical Support Center: Proper Disposal of Himic Anhydride Waste
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for Himic anhydride waste. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with this compound waste?
A1: The primary hazard of this compound is its reactivity with water and moisture.[1][2] It readily hydrolyzes to form 5-Norbornene-2,3-dicarboxylic acid, a reaction that can be exothermic and may produce heat.[1] It is also classified as a skin and eye irritant, and may cause allergic reactions.[1]
Q2: What is the general principle for the disposal of this compound waste?
A2: The standard and recommended procedure for the disposal of this compound waste is a two-step process:
-
Hydrolysis: The anhydride is carefully reacted with water to convert it into the less reactive 5-Norbornene-2,3-dicarboxylic acid.[3]
-
Neutralization: The resulting acidic solution is then neutralized with a suitable base to a pH range that is safe for disposal according to local regulations.
Q3: Can I dispose of small amounts of this compound directly into the solid waste bin?
A3: No, you should not dispose of untreated this compound in the regular solid waste. Due to its reactivity with moisture in the air and environment, it can hydrolyze in an uncontrolled manner. All this compound waste should be considered hazardous and treated before disposal.
Q4: What personal protective equipment (PPE) should I wear when handling this compound waste?
A4: When handling this compound waste, you must wear appropriate personal protective equipment (PPE), including:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
A lab coat.
-
Work in a well-ventilated area, preferably a chemical fume hood.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Violent reaction or splashing during hydrolysis. | Adding water too quickly to the anhydride. | Always add the this compound waste slowly to a large excess of cold water or an ice-water mixture with constant stirring. This helps to dissipate the heat generated during the exothermic reaction. |
| The pH of the solution does not stabilize during neutralization. | Incomplete hydrolysis of the anhydride. | Ensure the hydrolysis step is complete by allowing the mixture to stir for a sufficient amount of time (e.g., several hours) until all solid anhydride has dissolved and the solution is homogeneous. |
| Excessive foaming during neutralization with sodium bicarbonate. | Rapid addition of the bicarbonate solution. | Add the sodium bicarbonate solution slowly and in small portions to the acidic solution while stirring continuously. The foaming is due to the release of carbon dioxide gas. |
| Solid material remains after the hydrolysis step. | Insufficient water or stirring. | Add more water and continue to stir the mixture. Gentle heating can be applied to aid dissolution, but this should be done with caution in a fume hood. |
Experimental Protocols
Protocol 1: Disposal of Solid this compound Waste
This protocol outlines the procedure for the hydrolysis and neutralization of solid this compound waste, such as expired or unused reagent.
Materials:
-
Solid this compound waste
-
Large beaker or flask (at least 10 times the volume of the waste)
-
Ice bath
-
Stir plate and stir bar
-
Distilled water
-
1 M Sodium hydroxide (NaOH) solution or saturated sodium bicarbonate (NaHCO₃) solution
-
pH paper or a calibrated pH meter
Procedure:
-
Preparation:
-
Don appropriate PPE and work in a chemical fume hood.
-
Place a large beaker containing cold distilled water (approximately 20 parts water to 1 part anhydride by weight) in an ice bath on a stir plate.
-
-
Hydrolysis:
-
Slowly and in small portions, add the solid this compound waste to the cold, stirring water.
-
Observe the reaction. If it becomes too vigorous or generates excessive heat, stop the addition and allow the mixture to cool.
-
Continue stirring the mixture until all the solid has dissolved. This may take several hours. The resulting solution is 5-Norbornene-2,3-dicarboxylic acid.
-
-
Neutralization:
-
While continuing to stir, slowly add 1 M NaOH solution or saturated NaHCO₃ solution to the acidic solution.
-
Monitor the pH of the solution regularly using pH paper or a pH meter.
-
Continue adding the base until the pH of the solution is within a neutral range (typically between 6.0 and 8.0), as required by your institution's and local regulations.
-
-
Final Disposal:
-
Once neutralized, the solution can be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials and is permitted by your local regulations. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
-
Protocol 2: Disposal of this compound in Organic Solvents
This protocol is for the disposal of this compound dissolved in a water-miscible or water-immiscible organic solvent.
Materials:
-
This compound solution in an organic solvent
-
Separatory funnel (if the solvent is water-immiscible)
-
Large beaker or flask
-
Ice bath
-
Stir plate and stir bar
-
Distilled water
-
1 M Sodium hydroxide (NaOH) solution
-
pH paper or a calibrated pH meter
-
Appropriate waste containers for the organic solvent
Procedure:
-
Preparation:
-
Work in a chemical fume hood and wear appropriate PPE.
-
-
Extraction (for water-immiscible solvents):
-
If the solvent is not miscible with water (e.g., dichloromethane, ethyl acetate), first extract the this compound.
-
Place the organic solution in a separatory funnel.
-
Add an equal volume of cold 1 M NaOH solution and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The this compound will react with the NaOH and move into the aqueous layer as the sodium salt of the dicarboxylic acid.
-
Drain the aqueous layer into a beaker.
-
Repeat the extraction with another portion of 1 M NaOH solution to ensure complete removal.
-
The remaining organic solvent should be collected and disposed of as hazardous organic waste according to your institution's guidelines.
-
-
Hydrolysis and Neutralization (for water-miscible solvents):
-
If the solvent is miscible with water (e.g., acetone, THF), place the solution in a large beaker in an ice bath.
-
Slowly add cold water to the solution with stirring.
-
Proceed with the neutralization step as described in Protocol 1, step 3.
-
-
Final Disposal of Aqueous Waste:
-
Check the pH of the combined aqueous extracts to ensure it is within the neutral range (6.0-8.0).
-
Dispose of the neutralized aqueous solution according to your institution's EHS guidelines.
-
Protocol 3: Decontamination of Glassware and Equipment
This protocol describes how to decontaminate glassware and equipment that have been in contact with this compound.
Materials:
-
Contaminated glassware/equipment
-
Aqueous solution of a base (e.g., 1 M NaOH or 5% sodium carbonate solution)
-
Detergent
-
Water
-
Appropriate brushes
Procedure:
-
Initial Decontamination:
-
Rinse the glassware or equipment with an aqueous solution of a base (e.g., 1 M NaOH or 5% sodium carbonate) to hydrolyze and neutralize any residual this compound.
-
Allow the base solution to be in contact with the surfaces for at least 15-30 minutes.
-
-
Standard Cleaning:
-
After decontamination, wash the glassware thoroughly with laboratory detergent and water.
-
Use appropriate brushes to scrub all surfaces.
-
-
Rinsing:
-
Rinse the glassware multiple times with tap water, followed by a final rinse with distilled or deionized water.
-
-
Drying:
-
Allow the glassware to air dry or place it in a drying oven.
-
Quantitative Data Summary
The following table provides a summary of relevant quantitative data for the disposal of this compound and its hydrolysis product. Please note that some of these values are for similar compounds and should be used as a general guide.
| Parameter | Value | Compound | Notes |
| Molecular Weight | 164.16 g/mol | This compound | - |
| Molecular Weight | 182.17 g/mol | 5-Norbornene-2,3-dicarboxylic acid | Hydrolysis product |
| Recommended Hydrolysis Ratio | ~1:20 (w/w) | Anhydride to Water | General guideline to ensure sufficient water for reaction and heat dissipation. |
| Neutralization pH Range | 6.0 - 8.0 | Final Aqueous Solution | This is a typical range for drain disposal; confirm with local regulations. |
Visual Guides
Caption: Disposal workflow for different forms of this compound waste.
Caption: Chemical reaction for the hydrolysis of this compound.
Caption: Neutralization of the hydrolysis product with a base.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Determining Himic Anhydride Purity
For Researchers, Scientists, and Drug Development Professionals
Himic anhydride, also known as 5-Norbornene-2,3-dicarboxylic anhydride, is a crucial building block in the synthesis of polymers and pharmaceutical intermediates.[1] Ensuring its purity is paramount for the quality, safety, and efficacy of the final products. This guide provides a comparative overview of the primary analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Method Comparison
A variety of analytical techniques can be employed to assess the purity of this compound. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative precision, impurity identification, or high-throughput screening. The four most common methods—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry—are compared below.
Data Summary
The following table summarizes the typical performance characteristics of each analytical method. It is important to note that while these figures are representative for the analysis of organic anhydrides, the exact performance metrics can vary based on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | HPLC | GC | qNMR | Titrimetry |
| Principle | Separation based on polarity | Separation based on volatility and column interaction | Signal intensity proportional to the number of nuclei | Neutralization reaction |
| Primary Use | Quantitation of anhydride and non-volatile impurities | Quantitation of volatile impurities and anhydride | Absolute purity determination, isomer ratio | Assay of total anhydride content |
| Linearity (r²) | > 0.999[2] | > 0.999[3] | N/A (Direct Method) | N/A (Direct Method) |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL[2] | 0.0004 mg/m³ (in air)[4] | Analyte dependent, typically mg range | Dependent on titrant concentration |
| Limit of Quantitation (LOQ) | 0.5 - 3 µg/mL | Analyte dependent | Analyte dependent, typically mg range | Dependent on titrant concentration |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | High (Primary Method) | 99 - 101% |
| Precision (% RSD) | < 2% | < 2% | < 1% | < 0.5% |
| Sample Throughput | Moderate to High | High | Low to Moderate | Moderate |
| Impurity Profiling | Excellent | Excellent for volatile impurities | Good for structural elucidation | Poor |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying this compound and its potential impurities, such as the corresponding dicarboxylic acid. A reversed-phase method is typically employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Sample Preparation: Accurately weigh about 10 mg of this compound and dissolve in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantitation: Purity is determined by area normalization, assuming all impurities have a similar response factor to the main component, or by using a certified reference standard for external calibration.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile and semi-volatile impurities in this compound. To prevent the thermal degradation of the anhydride in the injector port, derivatization is often necessary.
Experimental Protocol:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A polar capillary column, such as one with a polyethylene glycol (PEG) or cyanopropylsiloxane stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID).
-
Sample Preparation (with Derivatization): To analyze for the presence of the corresponding dicarboxylic acid, a methylation derivatization step is performed. React the sample with diazomethane or a similar methylating agent to convert the acid to its methyl ester, which is more volatile and thermally stable. Dissolve the derivatized sample in a suitable solvent like acetone.
-
Quantitation: Purity is typically determined by area percent from the resulting chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
¹H-NMR spectroscopy is a powerful primary method for determining the absolute purity of this compound without the need for a reference standard of the analyte itself. It can also be used to determine the ratio of endo and exo isomers.
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Acetone-d₆, DMSO-d₆).
-
Sample Preparation: Accurately weigh a specific amount of this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.
-
Acquisition Parameters: Ensure a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals being integrated to ensure full relaxation and accurate quantification. A 90° pulse angle should be used.
-
Quantitation: The purity of this compound is calculated by comparing the integral of a characteristic, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard, taking into account the number of protons each signal represents and the molar masses and weights of the analyte and standard.
Titrimetry
Acid-base titration is a classic, cost-effective method for determining the overall assay of this compound. This method relies on the hydrolysis of the anhydride to its corresponding dicarboxylic acid, followed by titration with a standardized base.
Experimental Protocol:
-
Reagents: Standardized 0.1 M Sodium Hydroxide (NaOH) solution, phenolphthalein indicator, and a suitable solvent (e.g., a mixture of acetone and water).
-
Procedure:
-
Accurately weigh approximately 0.5 g of this compound into a flask.
-
Dissolve the sample in 50 mL of acetone.
-
Add 50 mL of distilled water to hydrolyze the anhydride to the diacid. This process can be accelerated by gentle heating.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized 0.1 M NaOH solution until a persistent pink endpoint is observed.
-
-
Calculation: The purity of this compound is calculated based on the volume of NaOH consumed, its molarity, and the initial weight of the sample. Each mole of this compound reacts with two moles of NaOH.
Visualized Workflows
General Workflow for Purity Analysis
The following diagram illustrates a general workflow for the purity analysis of this compound, from sample reception to final reporting.
Caption: General workflow for this compound purity analysis.
Logical Relationship of Analytical Methods
This diagram shows the logical relationship between the analytical methods and their primary applications in the purity assessment of this compound.
References
- 1. 5-norbornene-2,3-dicarboxylic anhydride | EFSA [efsa.europa.eu]
- 2. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. environics.com [environics.com]
- 4. Phathalic anhydride as an impurity in industrial atmospheres: assay in air samples by gas chromatography with electron-capture detection - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Maleic Anhydride and its Adduct, Himic Anhydride, in the Context of Diels-Alder Chemistry
In the landscape of organic synthesis, the Diels-Alder reaction stands as a cornerstone for the formation of six-membered rings. This powerful cycloaddition involves the reaction of a conjugated diene with a dienophile. Among the most effective dienophiles is maleic anhydride, owing to the electron-withdrawing nature of its carbonyl groups which activates the double bond for reaction. A classic and well-studied example of its application is the reaction with cyclopentadiene to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride, commonly known as Himic anhydride. This guide provides a comparative overview of maleic anhydride as a dienophile and the characteristics of its resulting adduct, this compound, supported by experimental data and protocols.
Reactivity and Performance as a Dienophile: Maleic Anhydride
Maleic anhydride is a highly reactive and widely used dienophile in Diels-Alder reactions.[1][2][3] Its reactivity stems from the two electron-withdrawing carbonyl groups conjugated with the carbon-carbon double bond, rendering the double bond electron-poor and an excellent target for attack by the π electrons of a diene.[2] This electronic feature significantly enhances the rate of the cycloaddition reaction.
The reaction of maleic anhydride with cyclopentadiene is particularly rapid, often occurring at room temperature, and serves as a staple in undergraduate organic chemistry laboratories. Cyclopentadiene is an ideal diene for this reaction as it is locked in the reactive s-cis conformation.
The Product: this compound and its Stereochemistry
The Diels-Alder reaction between cyclopentadiene and maleic anhydride yields this compound. This reaction can theoretically produce two diastereomeric products: the endo and exo isomers. The endo product is kinetically favored and is the major product formed under typical reaction conditions. This preference is explained by the "endo rule," which involves a favorable secondary orbital interaction between the developing π system of the diene and the carbonyl groups of the dienophile in the transition state.
However, the exo isomer is the thermodynamically more stable product. Through a retro-Diels-Alder reaction followed by a subsequent Diels-Alder reaction, the endo isomer can be converted to an equilibrium mixture of the endo and exo isomers upon heating.
Quantitative Data Summary
The following table summarizes typical experimental data for the synthesis and isomerization of this compound.
| Parameter | Maleic Anhydride + Cyclopentadiene | Thermal Isomerization of endo-Himic Anhydride |
| Diene | Cyclopentadiene | - |
| Dienophile | Maleic Anhydride | - |
| Product(s) | endo-Himic Anhydride (major), exo-Himic Anhydride (minor) | Equilibrium mixture of endo- and exo-Himic Anhydride |
| Typical Solvent(s) | Ethyl acetate, Hexane, Xylene | None (neat) |
| Typical Reaction Temperature | Room Temperature to Reflux | 180-200 °C |
| Typical Reaction Time | 5 - 30 minutes | 1 - 2 hours |
| Typical Yield | ~71% (isolated) | 10-20% (of pure exo after multiple recrystallizations) |
| Product Melting Point | endo-adduct: 165 °C | exo-adduct: 143 °C |
Experimental Protocols
Synthesis of endo-Himic Anhydride
This protocol is based on a typical microscale laboratory procedure.
Materials:
-
Maleic anhydride (175 mg)
-
Ethyl acetate (0.8 mL)
-
Hexane (0.8 mL)
-
Cyclopentadiene (140 mg) (freshly cracked from dicyclopentadiene)
Procedure:
-
Dissolve maleic anhydride in ethyl acetate in a Craig tube. Gentle warming may be necessary.
-
Add hexane to the solution and mix well.
-
Add cyclopentadiene to the solution.
-
Allow the reaction to proceed for approximately 5 minutes at room temperature.
-
Initiate crystallization by scratching the inside of the Craig tube with a glass rod.
-
Cool the solution in an ice-bath to maximize crystal formation.
-
Isolate the crystals by centrifugation.
-
Allow the crystals to dry and determine the yield and melting point.
Thermal Isomerization of endo-Himic Anhydride to exo-Himic Anhydride
This procedure describes the thermal equilibration to form the more stable exo isomer.
Materials:
-
endo-Himic anhydride (50 g)
-
Toluene (for recrystallization)
Procedure:
-
Place endo-Himic anhydride in a round-bottomed flask.
-
Heat the solid in a heating mantle to 180-200 °C for 1-2 hours in the absence of a solvent. This results in an equilibrium mixture of the endo and exo isomers.
-
Allow the mixture to cool.
-
Separate the exo-isomer from the endo-isomer by fractional crystallization from toluene. This may require repeated recrystallizations to achieve high purity of the exo product.
Visualizing the Process and Concepts
To better illustrate the experimental and theoretical concepts, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and isomerization of this compound.
Caption: General mechanism of the Diels-Alder reaction to form endo-Himic anhydride.
References
A Comparative Analysis of the Reactivity of Endo and Exo Himic Anhydride Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of the endo and exo isomers of Himic anhydride, formally known as cis-5-norbornene-2,3-dicarboxylic anhydride. The distinct stereochemistry of these isomers gives rise to differences in their stability and, consequently, their reactivity. This comparison is supported by experimental data on their formation, interconversion, and structural properties.
Introduction to this compound Isomers
This compound is a bicyclic dicarboxylic anhydride commonly synthesized via the Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1][2] This cycloaddition reaction can result in two diastereomeric products: the endo and exo isomers. The orientation of the anhydride ring relative to the carbon-carbon double bond of the norbornene framework defines the isomer. In the endo isomer, the anhydride ring is situated on the same side as the double bond, leading to greater steric hindrance.[3] Conversely, the exo isomer has the anhydride ring on the opposite side, resulting in a less sterically hindered and more thermodynamically stable molecule.[2][3]
Data Presentation: A Comparative Overview
The formation and properties of the endo and exo isomers of this compound are governed by the principles of kinetic and thermodynamic control. The following table summarizes the key quantitative and qualitative differences between the two isomers based on available experimental data.
| Property | endo-Himic Anhydride | exo-Himic Anhydride | References |
| Formation Control | Kinetic Product (forms faster) | Thermodynamic Product (more stable) | |
| Relative Stability | Less stable due to steric strain | More stable | |
| Melting Point | ~142-145 °C | ~164-165 °C | |
| Synthesis | Major product of the Diels-Alder reaction at lower temperatures | Obtained by thermal isomerization of the endo isomer | |
| Isomerization Conditions | Converts to exo isomer upon heating (180-200 °C) | Is the favored product at thermal equilibrium | |
| Solubility in Toluene | More soluble | Less soluble, allowing for separation by fractional crystallization |
While direct comparative kinetic data on the reactivity of the isolated isomers in subsequent reactions (e.g., with nucleophiles) is not extensively documented in the reviewed literature, inferences can be drawn from their structural differences. The greater steric hindrance of the anhydride group in the endo isomer may suggest a slower reaction rate with bulky nucleophiles compared to the more accessible anhydride group in the exo isomer. The strained norbornene backbone and the reactive anhydride group are the key features driving the utility of both isomers in polymer synthesis and as chemical intermediates.
Experimental Protocols
The following are detailed methodologies for the synthesis of endo-Himic anhydride and its subsequent isomerization to exo-Himic anhydride.
1. Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (endo-Himic Anhydride)
This procedure outlines the Diels-Alder reaction between cyclopentadiene and maleic anhydride.
-
Materials: Maleic anhydride, ethyl acetate, petroleum ether, cyclopentadiene (freshly cracked from dicyclopentadiene).
-
Procedure:
-
Dissolve maleic anhydride in ethyl acetate with gentle heating.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of freshly prepared cyclopentadiene to the cooled solution.
-
Allow the reaction mixture to stand at room temperature, during which the endo adduct will precipitate as a white solid.
-
Collect the crystals by vacuum filtration, wash with cold petroleum ether, and air dry.
-
-
Characterization: The product can be characterized by its melting point (approx. 164 °C) and 1H NMR spectroscopy.
2. Thermal Isomerization of endo- to exo-Himic Anhydride
This protocol describes the conversion of the kinetically favored endo isomer to the thermodynamically more stable exo isomer.
-
Materials: endo-Himic anhydride, toluene.
-
Procedure:
-
Place endo-Himic anhydride in a round-bottom flask equipped with a condenser.
-
Heat the solid in an oil bath to a temperature of 180-200 °C for 1-2 hours. The solid will melt and the color of the liquid will darken.
-
Allow the flask to cool slightly, then carefully add toluene to dissolve the product, heating to reflux if necessary to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of the exo isomer.
-
Collect the exo-Himic anhydride crystals by vacuum filtration. Purity can be increased by repeated fractional crystallization from toluene.
-
-
Analysis: The ratio of endo to exo isomers can be determined using 1H NMR spectroscopy or gas chromatography (GC).
Mandatory Visualization
The following diagrams illustrate the logical relationships in the formation and interconversion of endo and exo this compound.
Caption: Kinetic vs. Thermodynamic control in this compound synthesis.
Caption: Workflow for synthesis and isomerization of this compound.
References
Spectroscopic Validation of Himic Anhydride Reaction Kinetics: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetics of Himic anhydride reactions is crucial for optimizing processes and ensuring product quality. This guide provides a comparative overview of spectroscopic methods for validating these reaction kinetics, supported by experimental data and detailed protocols.
This compound, a common building block in organic synthesis, undergoes various reactions, including isomerization and polymerization. Monitoring the kinetics of these transformations is essential for controlling reaction outcomes. Spectroscopy offers a powerful, non-invasive toolkit for real-time reaction monitoring. This guide compares the utility of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this purpose.
Comparison of Spectroscopic Methods
Each spectroscopic technique offers unique advantages and is suited to different aspects of reaction monitoring. The choice of method often depends on the specific reaction, the information required, and the available instrumentation.
| Spectroscopic Method | Principle | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and environment. | - Quantitative analysis of reactant, product, and intermediate concentrations.[1] - Structural elucidation of isomers (e.g., endo vs. exo).[1] - Determination of reaction rates and equilibrium constants . | - Highly specific and structurally informative. - Can distinguish between isomers. - Intrinsically quantitative without the need for calibration curves. | - Lower sensitivity compared to other methods. - Requires deuterated solvents for some applications. - Can be slower for real-time monitoring of fast reactions. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.[2] | - Monitoring the disappearance of reactants and appearance of products by tracking characteristic functional group peaks (e.g., C=O stretching in anhydrides).[2][3] - Determination of reaction kinetics (e.g., pseudo-first-order). | - Fast and sensitive. - In-situ monitoring is readily achievable with ATR probes. - Widely available and relatively inexpensive. | - Less structural information compared to NMR. - Overlapping peaks can complicate analysis in complex mixtures. - Requires careful calibration for quantitative analysis. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, typically those with conjugated systems or chromophores. | - Monitoring the concentration of reactants or products that absorb in the UV-Vis range. - Determination of reaction rates for reactions involving changes in conjugation. | - High sensitivity. - Relatively simple and inexpensive instrumentation. - Suitable for dilute solutions. | - Limited to molecules with a chromophore. - Less specific than NMR or FTIR. - Can be affected by scattering in turbid solutions. |
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from spectroscopic studies of anhydride reactions, illustrating the type of information that can be derived.
Table 1: Kinetic Data for Anhydride Hydrolysis (Model System)
| Spectroscopic Method | Reaction Order | Rate Constant (k) | Activation Energy (Ea) | Reference |
| In-situ FTIR | Pseudo-first-order | 0.0924 min⁻¹ at 20°C | - | |
| Benchtop ¹H NMR | Pseudo-first-order | - | Can be determined from temperature-dependent studies |
Table 2: Equilibrium Data for this compound Isomerization
The thermal equilibration of endo-Himic anhydride to the more stable exo-isomer can be effectively monitored by ¹H NMR.
| Spectroscopic Method | Reaction Condition | endo:exo Ratio at Equilibrium | Reference |
| ¹H NMR | Heating at 180-200°C for 1-2 hours | ~45:55 |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible kinetic data. Below are representative protocols for each spectroscopic technique.
Monitoring this compound Isomerization by ¹H NMR Spectroscopy
This protocol describes the monitoring of the thermal isomerization of endo- to exo-Himic anhydride.
Materials:
-
endo-Himic anhydride
-
High-boiling point NMR solvent (e.g., DMSO-d₆ or Toluene-d₈)
-
NMR tube with a cap
-
NMR spectrometer
Procedure:
-
Dissolve a known concentration of endo-Himic anhydride in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum at room temperature to serve as the t=0 reference.
-
Heat the NMR tube to the desired reaction temperature (e.g., 180-200°C) in a controlled manner (e.g., using a pre-heated oil bath or a variable temperature unit in the NMR spectrometer).
-
Acquire ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the characteristic, non-overlapping peaks corresponding to the endo and exo isomers.
-
Calculate the relative concentrations of the two isomers at each time point from the integral ratios.
-
Plot the concentration of the endo isomer versus time to determine the reaction kinetics.
In-situ FTIR Spectroscopy for Monitoring Anhydride Reactions
This protocol outlines the use of an in-situ FTIR probe to monitor the kinetics of an anhydride reaction, such as hydrolysis.
Materials:
-
Anhydride reactant (e.g., this compound or a model like acetic anhydride)
-
Solvent/co-reactant (e.g., water)
-
Reaction vessel equipped with a stirrer and temperature control
-
In-situ FTIR-ATR probe
-
FTIR spectrometer
Procedure:
-
Set up the reaction vessel with the solvent and immerse the FTIR-ATR probe.
-
Record a background spectrum of the solvent at the reaction temperature.
-
Initiate the reaction by adding the anhydride to the vessel with vigorous stirring.
-
Immediately begin acquiring FTIR spectra at regular, short intervals.
-
Monitor the reaction progress by observing the decrease in the intensity of the characteristic anhydride carbonyl stretching bands (typically two peaks around 1780 cm⁻¹ and 1850 cm⁻¹) and the increase in the product peaks (e.g., carboxylic acid C=O stretch around 1700 cm⁻¹).
-
Create a calibration curve or use peak-fitting software to convert absorbance to concentration.
-
Plot concentration versus time to determine the reaction rate.
UV-Vis Spectroscopy for Kinetic Analysis of Diels-Alder Reactions
This protocol is suitable for monitoring Diels-Alder reactions where either the diene or dienophile has a distinct UV-Vis absorption profile that changes upon reaction.
Materials:
-
Diene (e.g., a furan derivative)
-
Dienophile (e.g., maleic anhydride or a derivative)
-
UV-transparent solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the reactant that will be monitored.
-
Prepare solutions of the diene and dienophile in the UV-transparent solvent.
-
Place the cuvette containing the dienophile solution in the spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
Initiate the reaction by injecting a known concentration of the diene into the cuvette and mixing quickly.
-
Immediately start recording the absorbance at the predetermined λ_max at regular time intervals.
-
Use Beer-Lambert's law (A = εbc) to convert the absorbance readings to the concentration of the reactant.
-
Plot concentration versus time to determine the reaction kinetics.
Visualizing Workflows and Pathways
Graphviz diagrams can effectively illustrate the experimental workflows and underlying chemical transformations.
Caption: General experimental workflow for kinetic analysis using spectroscopy.
Caption: Reversible thermal isomerization of endo- to exo-Himic anhydride.
Caption: Principle of monitoring anhydride hydrolysis using FTIR spectroscopy.
References
- 1. This compound: A Retro Diels–Alder Reaction for the Organic Laboratory and an Accompanying NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. We will discuss the applications of FTIR in the analysis of maleic anhydride - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 3. FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and Spectroscopic Analysis of Novel Himic Anhydride Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies and spectroscopic characteristics of novel derivatives based on the versatile Himic anhydride scaffold. This compound and its derivatives serve as valuable building blocks in organic synthesis and are of increasing interest in medicinal chemistry, notably as potential inhibitors of key cellular signaling pathways. This document presents quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the selection and characterization of these compounds.
Comparison of Synthetic Routes and Products
The primary derivatives discussed are the fundamental endo and exo diastereomers of this compound, along with a representative N-substituted imide derivative, N-phenyl himic imide. The selection of a synthetic route is dictated by the desired stereochemistry and subsequent functionalization.
Table 1: Comparison of Synthetic Performance and Product Characteristics
| Parameter | endo-Himic Anhydride | exo-Himic Anhydride | N-Phenyl Himic Imide |
| Synthetic Method | Diels-Alder Cycloaddition | Thermal Isomerization | Two-step Condensation |
| Starting Materials | Cyclopentadiene, Maleic Anhydride | endo-Himic Anhydride | endo-Himic Anhydride, Aniline |
| Typical Yield | >90% (crude) | 10-20% (after 3-4 recrystallizations)[1][2] | ~75-80%[3] |
| Reaction Time | < 1 hour | 1-2 hours (heating) + cooling/crystallization | 1 hour (amic acid) + 30 min (imidization) |
| Melting Point (°C) | 164-165 | 142-144 | ~90 (for N-phenylmaleimide)[3] |
| Molecular Weight | 164.16 g/mol | 164.16 g/mol | 239.26 g/mol |
Spectroscopic Analysis: A Comparative Overview
Spectroscopic analysis is crucial for distinguishing between this compound derivatives, particularly the endo and exo isomers, where stereochemistry dictates unique spectral fingerprints.
Table 2: Comparative Spectroscopic Data
| Spectroscopic Data | endo-Himic Anhydride | exo-Himic Anhydride | N-Phenyl Himic Imide (Expected) |
| ¹H NMR (CDCl₃) | Vinyl (H-5, H-6): ~6.3 ppm (t) Bridgehead (H-1, H-4): ~3.5 ppm (m) Ring Fusion (H-2, H-3): ~3.4 ppm (m) Bridge (H-7a, H-7b): ~1.7 & 1.5 ppm (m)[4] | Vinyl (H-5, H-6): ~6.3 ppm (t) Bridgehead (H-1, H-4): ~3.2 ppm (m) Ring Fusion (H-2, H-3): ~2.8 ppm (m) Bridge (H-7a, H-7b): ~1.6 & 1.4 ppm (m) | Aromatic (Ph): 7.2-7.5 ppm (m) Vinyl (H-5, H-6): ~6.3 ppm (t) Bridgehead (H-1, H-4): ~3.4 ppm (m) Ring Fusion (H-2, H-3): ~3.3 ppm (m) Bridge (H-7a, H-7b): ~1.7 & 1.5 ppm (m) |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O): ~171 ppm Vinyl (C-5, C-6): ~138 ppm Bridgehead (C-1, C-4): ~48 ppm Ring Fusion (C-2, C-3): ~46 ppm Bridge (C-7): ~46 ppm | Carbonyl (C=O): ~173 ppm Vinyl (C-5, C-6): ~137 ppm Bridgehead (C-1, C-4): ~46 ppm Ring Fusion (C-2, C-3): ~49 ppm Bridge (C-7): ~43 ppm | Carbonyl (C=O): ~177 ppm Aromatic (Ph): 126-132 ppm Vinyl (C-5, C-6): ~138 ppm Bridgehead (C-1, C-4): ~48 ppm Ring Fusion (C-2, C-3): ~45 ppm Bridge (C-7): ~46 ppm |
| FT-IR (cm⁻¹) | C=O stretch (symm/asymm): ~1780, 1860 C-O-C stretch: ~1225 | C=O stretch (symm/asymm): ~1775, 1850 C-O-C stretch: ~1240 | C=O stretch (symm/asymm): ~1710, 1770 C-N stretch: ~1300, 1195 |
| Mass Spec (m/z) | [M]⁺: 164 | [M]⁺: 164 | [M]⁺: 239 |
Experimental Protocols
Detailed methodologies for the synthesis of the discussed derivatives are provided below.
Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride (endo-Himic Anhydride)
This synthesis proceeds via a [4+2] Diels-Alder cycloaddition reaction.
-
Preparation: Dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate in a 50-mL Erlenmeyer flask, warming gently on a hot plate. Add 8 mL of hexane and cool the solution in an ice bath.
-
Reaction: To the cooled solution, add 2.0 mL of freshly prepared cyclopentadiene (cracked from dicyclopentadiene). Swirl the flask to mix the reactants. The product will begin to crystallize.
-
Recrystallization & Isolation: Heat the mixture on the hot plate until the product redissolves. Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete recrystallization.
-
Purification: Collect the white crystals by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.
Protocol 2: Synthesis of cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride (exo-Himic Anhydride)
This procedure relies on the thermal equilibration of the endo isomer to the more thermodynamically stable exo isomer.
-
Reaction Setup: Place 50 g of endo-Himic anhydride in a 100 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.
-
Thermal Isomerization: Heat the flask in a heating mantle to 180–200 °C. Maintain this temperature for 1-2 hours. The solid will melt and then re-solidify as the product mixture forms.
-
Cooling: After the heating period, turn off the heat and allow the flask to cool for at least 5 minutes before proceeding.
-
Purification: The resulting mixture of endo and exo isomers is purified by fractional crystallization. Dissolve the solid in a minimum amount of hot toluene. Allow the solution to cool slowly. The exo isomer, being less soluble, will crystallize first.
-
Isolation: Collect the crystals by vacuum filtration. Multiple recrystallizations (typically 3-4) are required to achieve high purity of the exo isomer.
Protocol 3: Synthesis of N-Phenyl-cis-5-Norbornene-endo-2,3-dicarboximide (N-Phenyl Himic Imide)
This synthesis is a two-step process involving the formation of an intermediate amic acid, followed by cyclodehydration. The protocol is adapted from the synthesis of N-phenylmaleimide.
-
Step 1: Maleanilic Acid Formation
-
In a flask, dissolve endo-Himic anhydride (1.0 mole equivalent) in a suitable solvent such as diethyl ether or glacial acetic acid.
-
Slowly add a solution of aniline (1.0 mole equivalent) in the same solvent.
-
Stir the resulting suspension at room temperature for 1 hour. The intermediate amic acid will precipitate.
-
Collect the solid product by suction filtration and wash with cold solvent. The product is typically used in the next step without further purification.
-
-
Step 2: Imide Formation (Cyclodehydration)
-
Suspend the dried amic acid in acetic anhydride (approx. 2 mL per gram of amic acid).
-
Add anhydrous sodium acetate (approx. 0.2 g per gram of amic acid) as a catalyst.
-
Heat the mixture on a steam bath with swirling for 30 minutes until the solid dissolves.
-
Cool the reaction mixture and pour it into a beaker of ice water with stirring.
-
Collect the precipitated N-phenyl himic imide by suction filtration, wash thoroughly with water, and recrystallize from a suitable solvent like cyclohexane or ethanol.
-
Visualization of Synthetic and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and a key biological signaling pathway relevant to this compound derivatives.
Synthetic Workflows
Caption: Synthetic routes to endo- and exo-Himic anhydride.
Caption: Two-step synthesis of N-phenyl himic imide.
Biological Signaling Pathway
This compound derivatives have been identified as potential inhibitors of Protein Phosphatase 2A (PP2A), a key tumor suppressor. PP2A dephosphorylates and inactivates pro-survival proteins like Akt. By inhibiting PP2A, these derivatives can paradoxically enhance cancer cell death, particularly in combination with other therapies.
Caption: Inhibition of PP2A by a this compound derivative.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. Substituted imide synthesis by alkylation [organic-chemistry.org]
- 3. MONO-METHYL CIS-5-NORBORNENE-ENDO-2,3-DICARBOXYLATE(96185-91-0) 1H NMR [m.chemicalbook.com]
- 4. Microwave-assisted synthesis of N-substituted cyclic imides and their evaluation for anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Isomeric Ratio of Himic Anhydride: A Comparative Guide to Quantitative NMR (qNMR)
For researchers and professionals in drug development and chemical analysis, accurately determining the isomeric ratio of compounds is critical. Himic anhydride, a Diels-Alder adduct, exists as two primary stereoisomers: endo and exo. The thermal equilibration between these isomers necessitates reliable analytical methods to quantify their relative abundance. This guide provides a detailed comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography (GC) for determining the isomeric ratio of this compound, supported by experimental data and protocols.
Introduction to Isomeric Analysis of this compound
The Diels-Alder reaction between cyclopentadiene and maleic anhydride initially yields the kinetically favored endo-Himic anhydride.[1][2][3] However, upon heating, a retro-Diels-Alder reaction can occur, leading to an equilibrium mixture containing the thermodynamically more stable exo isomer.[1][2] This thermal isomerization typically results in a mixture of approximately 55-45% in favor of the exo adduct. The ability to accurately quantify the endo/exo ratio is crucial for process control, product characterization, and quality assurance.
Quantitative ¹H NMR (qNMR) for Isomeric Ratio Determination
Quantitative ¹H NMR (qNMR) is a powerful primary analytical method for determining the concentration and purity of substances, as well as the ratio of components in a mixture, without the need for identical reference standards for each component. The fundamental principle of qNMR is the direct proportionality between the integrated signal intensity of a resonance and the number of nuclei contributing to that signal.
For this compound, the ¹H NMR spectra of the endo and exo isomers exhibit distinct and non-overlapping signals, making qNMR an ideal technique for determining their ratio. By comparing the integration of specific, well-resolved peaks corresponding to each isomer, a precise and accurate isomeric ratio can be calculated.
Key Differentiating Signals in ¹H NMR:
The chemical shifts of the protons in the endo and exo isomers of this compound are sufficiently different to allow for clear identification and quantification. While the complete assignment of all protons can be complex, certain key signals are particularly useful for distinguishing the isomers. For instance, in CDCl₃, a distinctive peak for the exo isomer appears around δ = 3.03 ppm. The olefinic protons also show distinct chemical shifts for each isomer.
Advantages of qNMR:
-
Primary Method: qNMR is a primary ratio method, meaning the signal response is directly proportional to the number of nuclei, allowing for accurate quantification without the need for calibration curves with the specific isomers.
-
Non-destructive: The sample can be recovered after analysis.
-
Rich Structural Information: Besides quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the isomers.
-
Simple Sample Preparation: Typically involves dissolving the sample in a deuterated solvent.
Considerations for Accurate qNMR: To ensure accurate and reproducible results, several experimental parameters must be carefully controlled:
-
Full Relaxation of Nuclei: A sufficiently long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed before the next pulse. This is typically set to 5 times the longest spin-lattice relaxation time (T₁) of the protons being quantified.
-
Signal-to-Noise Ratio (S/N): A high S/N is required for accurate integration. An S/N of at least 250:1 is recommended for integration errors of less than 1%.
-
Uniform Excitation: The radiofrequency pulse must uniformly excite the entire spectral width of interest.
-
Proper Processing: Consistent and appropriate phasing, baseline correction, and integration are essential.
Experimental Protocol: qNMR for this compound Isomeric Ratio
This protocol outlines the steps for determining the endo/exo isomeric ratio of this compound using ¹H NMR.
1. Sample Preparation:
- Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
- Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- Ensure the sample is fully dissolved.
2. NMR Data Acquisition:
- Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Temperature: Ensure the sample temperature is equilibrated within the magnet before acquisition.
- Pulse Sequence: A standard 1D proton pulse sequence is used.
- Key Acquisition Parameters:
- Spectral Width: Set to cover the entire proton chemical shift range (e.g., 0-12 ppm).
- Number of Scans (NS): Set to achieve a high signal-to-noise ratio (typically 16 or higher, depending on the sample concentration).
- Relaxation Delay (D1): Set to at least 5 times the longest T₁ of the protons of interest. For small molecules like this compound, a D1 of 20-30 seconds is generally sufficient to ensure full relaxation.
- Acquisition Time (AQ): Typically 2-4 seconds.
- Pulse Angle: 90° flip angle.
3. Data Processing:
- Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
- Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
- Apply a baseline correction to the entire spectrum.
- Integrate the well-resolved, non-overlapping signals corresponding to the endo and exo isomers. It is crucial to select signals from protons that are unique to each isomer and have a similar number of protons (e.g., integrating the olefinic protons for both isomers).
4. Calculation of Isomeric Ratio: The isomeric ratio is calculated from the integral values of the selected peaks:
Alternative Method: Gas Chromatography (GC)
Gas chromatography is another powerful technique for separating and quantifying the endo and exo isomers of this compound. The separation is based on the different volatilities and interactions of the isomers with the stationary phase of the GC column.
Advantages of GC:
-
High Separation Efficiency: GC provides excellent separation of the two isomers.
-
High Sensitivity: GC can detect and quantify very small amounts of each isomer.
Disadvantages of GC:
-
Requires Isomer Standards: Accurate quantification typically requires calibration with pure standards of both the endo and exo isomers.
-
Destructive Technique: The sample is consumed during the analysis.
-
Thermal Isomerization Risk: The high temperatures used in the GC inlet and column can potentially cause on-column isomerization, leading to inaccurate results if not properly optimized.
Comparison of qNMR and GC for Isomeric Ratio Determination
| Feature | Quantitative ¹H NMR (qNMR) | Gas Chromatography (GC) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on volatility and interaction with a stationary phase. |
| Quantification | Absolute or relative quantification without identical standards. | Typically requires calibration with pure standards of each isomer. |
| Sample Prep | Simple dissolution in a deuterated solvent. | Dissolution in a volatile solvent. |
| Analysis Time | Relatively fast (minutes per sample). | Can be longer depending on the column and temperature program. |
| Sample Consumption | Non-destructive. | Destructive. |
| Structural Info | Provides detailed structural information. | Provides retention time and peak area. |
| Potential Issues | Peak overlap in complex mixtures, requires careful parameter optimization. | On-column isomerization, requires method development and validation. |
Experimental Workflow for qNMR Analysis
The following diagram illustrates the logical workflow for determining the isomeric ratio of this compound using qNMR.
Caption: Workflow for qNMR analysis of this compound isomeric ratio.
This guide provides a comprehensive overview for researchers and scientists to effectively utilize qNMR for the accurate determination of the isomeric ratio of this compound. By following the detailed experimental protocol and understanding the comparative advantages of qNMR, professionals can ensure the quality and consistency of their products and research outcomes.
References
A Comparative Analysis of the Thermal and Mechanical Performance of Himic Anhydride-Based Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision guided by performance under specific thermal and mechanical stresses. This guide provides an objective comparison of the thermal and mechanical properties of polymers based on Himic anhydride, offering a clear perspective against common alternatives, supported by experimental data.
This compound, also known as Nadic anhydride, is a cycloaliphatic anhydride widely used as a curing agent for epoxy resins and as a monomer in the synthesis of polyimides and unsaturated polyesters. Its unique strained bicyclic structure imparts high thermal stability, excellent mechanical strength, and good dielectric properties to the resulting polymers. This makes them suitable for demanding applications in aerospace, electronics, and advanced composites.
This guide focuses on the comparison of this compound-cured epoxy resins with two common alternatives: epoxy resins cured with Phthalic anhydride, a common aromatic anhydride, and those cured with amine-based agents.
Quantitative Comparison of Thermal and Mechanical Properties
The following tables summarize the key thermal and mechanical properties of an epoxy resin system based on Diglycidyl Ether of Bisphenol A (DGEBA) cured with Nadic Methyl Anhydride (a derivative of this compound), compared to a similar system cured with a standard amine agent.
Table 1: Thermal Properties of Cured Epoxy Resin Systems
| Property | This compound-Based Epoxy (Nadic Methyl Anhydride Cured) | Amine-Cured Epoxy (Typical Values) | Test Method |
| Glass Transition Temperature (Tg) | 197 °C[1] | 100 - 150 °C | DSC / DMA |
| Heat Deflection Temperature (HDT) | 140 - 156 °C[2] | 80 - 130 °C | ASTM D648 |
| Decomposition Temperature (Td, onset) | ~350 °C[1] | ~300 - 350 °C | TGA |
Table 2: Mechanical Properties of Cured Epoxy Resin Systems
| Property | This compound-Based Epoxy (Nadic Methyl Anhydride Cured) | Amine-Cured Epoxy (Typical Values) | Test Method |
| Tensile Strength | 10,000 - 12,000 psi (69 - 83 MPa)[2] | 7,000 - 11,000 psi (48 - 76 MPa) | ASTM D638 |
| Tensile Modulus | Not Specified | 350,000 - 450,000 psi (2.4 - 3.1 GPa) | ASTM D638 |
| Elongation at Break | 2.5 - 3.5%[2] | 3 - 6% | ASTM D638 |
| Flexural Strength | 13,000 - 14,000 psi (90 - 97 MPa) | 12,000 - 17,000 psi (83 - 117 MPa) | ASTM D790 |
| Flexural Modulus | 3.4 - 4.4 x 10^5 psi (2.3 - 3.0 GPa) | 400,000 - 500,000 psi (2.8 - 3.4 GPa) | ASTM D790 |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Thermal Analysis
Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg): DSC measures the heat flow into or out of a sample as a function of temperature or time. The glass transition temperature is determined by heating a small sample of the cured polymer at a constant rate (e.g., 10 °C/min) in an inert atmosphere (e.g., nitrogen). The Tg is identified as a step change in the heat flow curve.
Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. To determine the decomposition temperature, a sample is heated at a constant rate (e.g., 10 °C/min) in a nitrogen or air atmosphere. The onset of decomposition is taken as the temperature at which a significant mass loss begins.
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg): DMA measures the mechanical properties of a material as a function of temperature, time, and frequency of an applied oscillatory stress. The Tg can be determined from the peak of the tan delta curve or the onset of the drop in the storage modulus.
Mechanical Testing
Tensile Testing (ASTM D638): Dog-bone shaped specimens are pulled at a constant rate of extension until they fracture. The test measures tensile strength (the maximum stress the material can withstand), tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility).
Flexural Testing (ASTM D790): A rectangular bar of the material is placed on two supports and a load is applied to the center. This three-point bending test determines the flexural strength (the material's ability to resist bending) and the flexural modulus (stiffness in bending).
Impact Testing (ASTM D256 - Izod): A notched specimen is struck by a swinging pendulum. The energy absorbed by the specimen to fracture is a measure of the material's impact resistance or toughness.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and characterization of anhydride-cured epoxy resins, providing a logical relationship between the different stages of material development and evaluation.
Discussion and Conclusion
The data presented indicates that this compound-based epoxy resins, specifically those cured with Nadic Methyl Anhydride, exhibit a significantly higher glass transition temperature compared to typical amine-cured systems. This suggests superior performance at elevated temperatures. The mechanical properties, such as tensile and flexural strength, are comparable to or exceed those of amine-cured epoxies, demonstrating that the enhanced thermal stability does not come at the cost of mechanical robustness.
The choice of curing agent has a profound impact on the final properties of an epoxy resin. While phthalic anhydride can be a cost-effective alternative, it generally results in polymers with lower thermal resistance compared to those based on cycloaliphatic anhydrides like this compound. Amine-cured systems, while offering the convenience of room temperature curing for some formulations, typically do not achieve the high glass transition temperatures characteristic of anhydride-cured systems.
References
A Comparative Guide to Alternative Crosslinking Agents for Specialized Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and targeted drug delivery to tissue engineering and protein interaction studies. While Himic anhydride has its utility, a diverse array of alternative crosslinking agents offers distinct advantages in terms of specificity, biocompatibility, efficiency, and control over the crosslinking process. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data and detailed protocols to inform the selection of the optimal crosslinking strategy.
Overview of Alternative Crosslinking Chemistries
The choice of a crosslinking agent is dictated by the specific functional groups on the target molecules, the desired stability of the linkage, and the biological environment of the application. This section compares the key characteristics of several classes of crosslinking agents.
Performance Comparison of Crosslinking Chemistries
The following table summarizes the key performance metrics of various crosslinking chemistries, offering a comparative overview to guide your selection process. Direct quantitative comparisons with this compound are limited in the available literature; therefore, this table focuses on the performance of the alternatives relative to each other.
| Feature | EDC/NHS Chemistry | Maleimide Chemistry | Photo-Crosslinkers (Aryl Azides) | Click Chemistry (SPAAC) | Genipin (Natural) | Enzyme-Mediated (Transglutaminase) |
| Target Groups | Carboxyls (-COOH) & Primary Amines (-NH₂) | Sulfhydryls (-SH) | C-H, N-H, O-H bonds (non-specific) | Azides (-N₃) & Strained Alkynes (e.g., DBCO) | Primary Amines (-NH₂) | Glutamine & Lysine residues |
| Crosslinker Type | Zero-length | Heterobifunctional (often with NHS ester) | Photoactivatable | Bioorthogonal | Natural, Homobifunctional | Enzymatic |
| Specificity | Moderate | High for sulfhydryls | Low (proximity-based) | Very High | High for primary amines | Very High (enzyme-specific) |
| Biocompatibility | Good (byproducts can be cytotoxic) | Moderate (maleimide can react with off-target amines at high pH) | Good (light exposure can be managed) | Excellent | Excellent (low cytotoxicity)[1][2][3] | Excellent (biocatalytic) |
| Control | Good (two-step process possible) | Excellent (two-step process is standard) | Excellent (spatiotemporal control with light) | Excellent (bioorthogonal reaction) | Moderate | Excellent (enzymatic control) |
| Bond Stability | Very Stable (Amide bond) | Thioether bond can be unstable (retro-Michael reaction); stabilized derivatives exist | Stable covalent bond | Very Stable (Triazole ring) | Stable | Very Stable (Isopeptide bond) |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5 | 6.5-7.5 | Physiological | Physiological | Physiological | Physiological |
| Reported Efficiency | ~68%[4] | High, but can be affected by hydrolysis | Variable, dependent on light exposure and proximity | High, but can be slower than CuAAC | Variable | High |
In-Depth Analysis of Crosslinking Alternatives
Carbodiimide Chemistry (EDC/NHS)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) is a "zero-length" crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage. The addition of NHS stabilizes the reactive intermediate, increasing the efficiency of the conjugation reaction[5].
Applications:
-
Immobilization of proteins and peptides onto surfaces.
-
Creation of protein-protein conjugates.
-
Preparation of immunogens.
Advantages:
-
Forms a stable, native amide bond.
-
Water-soluble and easy to use.
-
Allows for a two-step procedure, offering greater control.
Limitations:
-
The O-acylisourea intermediate is unstable in aqueous solutions and can hydrolyze.
-
Can lead to polymerization if both molecules contain carboxyl and amine groups.
Maleimide Chemistry
Maleimide-based crosslinkers are highly specific for sulfhydryl groups found in cysteine residues, forming a stable thioether bond. They are commonly used in heterobifunctional reagents, often paired with an NHS ester to link an amine-containing molecule to a sulfhydryl-containing molecule.
Applications:
-
Antibody-drug conjugate (ADC) development.
-
Labeling proteins with fluorescent dyes or biotin.
-
Peptide-protein conjugation.
Advantages:
-
High specificity for sulfhydryl groups at pH 6.5-7.5.
-
Enables controlled, two-step conjugation.
Limitations:
-
The resulting thiosuccinimide linkage can be unstable and undergo a retro-Michael reaction, leading to deconjugation. However, stabilized maleimide derivatives have been developed to overcome this issue.
-
At pH values above 7.5, maleimides can react with primary amines.
Photo-Reactive Crosslinkers
Photo-activatable crosslinkers, such as aryl azides and diazirines, remain inert until activated by UV light. Upon illumination, they form highly reactive intermediates (nitrenes or carbenes) that can insert into C-H, N-H, and O-H bonds of nearby molecules, providing proximity-based labeling.
Applications:
-
Mapping protein-protein and protein-nucleic acid interactions.
-
Capturing transient or weak interactions in living cells.
-
Studying the structure of protein complexes.
Advantages:
-
Provides spatiotemporal control over the crosslinking reaction.
-
Can capture interactions in their native cellular environment.
Limitations:
-
Can be non-specific, leading to a complex mixture of products.
-
UV light can potentially damage biological samples, although longer wavelength activatable versions are available.
Click Chemistry
Click chemistry refers to a class of bioorthogonal reactions that are highly specific, efficient, and occur under mild, aqueous conditions. Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example used in bioconjugation, where a strained cyclooctyne reacts with an azide without the need for a cytotoxic copper catalyst.
Applications:
-
Site-specific antibody-drug conjugation.
-
Live-cell imaging and labeling.
-
Surface modification of biomaterials.
Advantages:
-
High specificity and bioorthogonality, minimizing off-target reactions.
-
Biocompatible, suitable for in vivo applications.
-
Forms a highly stable triazole linkage.
Limitations:
-
SPAAC reactions can be slower than their copper-catalyzed counterparts (CuAAC).
-
Requires the introduction of azide and alkyne functionalities into the target molecules.
Natural Crosslinkers: Genipin
Genipin, derived from the gardenia fruit, is a naturally occurring crosslinking agent that reacts with primary amines to form stable, blue-pigmented crosslinks. Its low cytotoxicity makes it an attractive alternative to synthetic crosslinkers like glutaraldehyde.
Applications:
-
Tissue engineering scaffolds.
-
Drug delivery hydrogels.
-
Biomedical adhesives.
Advantages:
-
Excellent biocompatibility and significantly lower cytotoxicity compared to glutaraldehyde (reported to be up to 10,000-fold less toxic).
-
Biodegradable.
Limitations:
-
Slower reaction kinetics compared to some synthetic crosslinkers.
-
The formation of a blue color may be undesirable in some applications.
Enzyme-Mediated Crosslinking
Enzymes such as transglutaminase can be used to catalyze the formation of highly specific and stable crosslinks between proteins. Transglutaminase, for example, forms an isopeptide bond between the side chains of glutamine and lysine residues.
Applications:
-
Fabrication of biocompatible hydrogels for cell culture and tissue engineering.
-
Site-specific modification of antibodies and proteins.
-
Food processing.
Advantages:
-
High specificity and efficiency under mild, physiological conditions.
-
Excellent biocompatibility.
Limitations:
-
The substrate specificity of the enzyme may limit its application to proteins containing the required amino acid residues in accessible locations.
-
Enzyme cost and stability can be a consideration.
Experimental Protocols
This section provides detailed methodologies for key crosslinking experiments.
Two-Step Protein-Protein Conjugation using EDC/NHS
Objective: To covalently link two proteins (Protein #1 containing carboxyl groups and Protein #2 containing primary amines) using EDC and NHS.
Materials:
-
Protein #1 (in 0.1 M MES buffer, pH 4.5-5)
-
Protein #2 (in 1X PBS, pH 7.2-8.5)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
2-Mercaptoethanol
-
Hydroxylamine-HCl
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature.
-
To 1 mL of a 1 mg/mL solution of Protein #1, add 0.4 mg of EDC and 0.6 mg of NHS (or 1.1 mg of Sulfo-NHS).
-
Incubate the reaction for 15 minutes at room temperature to activate the carboxyl groups.
-
Quench the EDC reaction by adding 1.2 µL of 2-mercaptoethanol.
-
Add an equimolar amount of Protein #2 to the activated Protein #1 solution.
-
Incubate for 2 hours at room temperature to allow for conjugation.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the conjugate using a desalting column to remove excess reagents.
Antibody-Drug Conjugate (ADC) Preparation via SPAAC
Objective: To conjugate a DBCO-functionalized drug-linker to an azide-functionalized antibody.
Materials:
-
Azide-conjugated antibody
-
DBCO-conjugated drug-linker
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Ultracentrifugal filter (50 kDa MWCO)
Procedure:
-
Buffer exchange the purified azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Prepare a 26.7 mM stock solution of the DBCO-drug linker in DMSO.
-
To 10 mg of the azide-conjugated antibody in PBS, add 50 µL of the DBCO-drug linker stock solution. Adjust the final volume to 1 mL with PBS containing 5% DMSO.
-
Incubate the reaction mixture for 2 hours at room temperature.
-
Remove excess DBCO-drug linker using a desalting column equilibrated with PBS.
-
Concentrate the resulting ADC using a 50 kDa MWCO ultracentrifugal filter.
Photo-Crosslinking of Proteins using an Aryl Azide
Objective: To capture protein-protein interactions using a photo-reactive aryl azide crosslinker.
Materials:
-
Bait and prey proteins in an amine-free buffer (e.g., PBS, pH 7.4)
-
Aryl azide crosslinker (e.g., p-Methyl-cinnamoyl Azide)
-
Anhydrous DMSO
-
UV lamp (e.g., 365 nm)
-
Ice
Procedure:
-
Prepare a 10-100 mM stock solution of the aryl azide crosslinker in anhydrous DMSO. Store protected from light at -20°C.
-
In a microcentrifuge tube, combine the bait and prey proteins.
-
Add the aryl azide stock solution to the protein mixture to the desired final concentration (e.g., 100 µM). Keep the final DMSO concentration below 5%.
-
Incubate the reaction mixture for 15-30 minutes at room temperature in the dark.
-
Place the open microcentrifuge tube on ice and irradiate with a UV lamp for 5-30 minutes.
-
Analyze the crosslinked products by SDS-PAGE and mass spectrometry.
Enzymatic Crosslinking of Gelatin using Transglutaminase
Objective: To form a crosslinked gelatin hydrogel for cell culture applications.
Materials:
-
Gelatin
-
Microbial Transglutaminase (MTGase)
-
Phosphate Buffered Saline (PBS)
-
Molds for hydrogel casting (e.g., PDMS)
Procedure:
-
Prepare a sterile gelatin solution (e.g., 10% w/v) in PBS and warm to dissolve.
-
Prepare a stock solution of MTGase in PBS.
-
Mix the gelatin solution with the MTGase solution at a desired ratio (e.g., 10 U of enzyme per gram of gelatin).
-
Cast the mixture into molds.
-
Incubate at 37°C for a specified time (e.g., 1-24 hours) to allow for enzymatic crosslinking.
-
The resulting hydrogel can be used for cell seeding and culture.
Visualization of Workflows and Pathways
Two-Step EDC/NHS Crosslinking Workflow
Caption: Workflow for two-step protein conjugation using EDC/NHS chemistry.
SPAAC "Click Chemistry" Bioconjugation
Caption: Bioorthogonal conjugation via Strain-Promoted Azide-Alkyne Cycloaddition.
Logical Relationship of Crosslinker Selection
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Maleic Anhydride Polylactic Acid Coupling Agent Prepared from Solvent Reaction: Synthesis, Characterization and Composite Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. vectorlabs.com [vectorlabs.com]
- 5. US3933747A - Reversible cross-linking of maleic anhydride copolymers - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of Himic Anhydride: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Himic anhydride, a common reagent in research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle such chemicals.
This compound is a moisture-sensitive solid that can cause severe eye, skin, and respiratory tract irritation.[1] Proper handling and disposal are paramount to mitigate these risks. The primary method of disposal involves careful hydrolysis to the less hazardous corresponding dicarboxylic acid, followed by disposal as chemical waste in accordance with institutional and local regulations.
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] An eyewash station and safety shower must be readily accessible.[1]
Quantitative Data Summary
For the safe and effective neutralization of this compound, the following quantitative parameters should be observed.
| Parameter | Value/Instruction | Rationale |
| Reagent Ratio (by weight) | 1 part this compound | Ensures complete reaction. |
| 10 parts Water | Provides sufficient medium for hydrolysis and heat dissipation. | |
| Reaction Temperature | 80-90 °C | Accelerates the hydrolysis reaction to a practical rate. |
| Reaction Time | Minimum 1 hour | Ensures complete conversion of the anhydride to the diacid. |
| pH Verification | 6.0 - 8.0 | Confirms the absence of unreacted anhydride. |
Step-by-Step Disposal Protocol
This protocol details the in-lab neutralization of this compound prior to its ultimate disposal.
1. Preparation:
-
Ensure all necessary PPE is worn correctly.
-
Work within a chemical fume hood.
-
Have a spill kit readily available.
2. Hydrolysis Procedure:
-
For every 1 gram of this compound waste, measure 10 mL of water into a beaker of appropriate size to allow for stirring and potential foaming.
-
Place the beaker on a hot plate with a magnetic stirrer.
-
Slowly and cautiously add the solid this compound waste to the water while stirring. The reaction can be exothermic.
-
Heat the mixture to 80-90 °C with continuous stirring.
-
Maintain this temperature for at least one hour to ensure complete hydrolysis.[2] The solid anhydride should fully dissolve to form the corresponding dicarboxylic acid solution.
3. Neutralization and Verification:
-
Allow the solution to cool to room temperature.
-
Verify the pH of the solution using a pH meter or pH strips. The target pH should be between 6.0 and 8.0.
-
If the solution is still acidic, slowly add a dilute solution of sodium bicarbonate or sodium hydroxide with stirring until the target pH is reached. Be cautious as foaming (CO2 evolution) will occur with bicarbonate.
4. Final Disposal:
-
The resulting neutralized aqueous solution of the dicarboxylic acid should be transferred to a properly labeled hazardous waste container.
-
The label should clearly indicate the contents (e.g., "Hydrolyzed this compound solution," "cis-5-Norbornene-endo-2,3-dicarboxylic acid solution").
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department.[3]
Note: Never dispose of untreated this compound or the neutralized solution down the drain.
Visual Workflow for this compound Disposal
The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound in a laboratory setting.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Himic Anhydride
Himic anhydride is a chemical compound utilized as an intermediate in the synthesis of various materials, including pharmaceuticals and resins.[1] As a white, solid substance, it is classified as an irritant and is sensitive to moisture.[2] Proper handling and disposal are critical to ensure the safety of laboratory personnel. This guide provides essential procedural information for researchers, scientists, and drug development professionals.
This compound is known to cause severe irritation to the eyes, skin, and respiratory tract.[2] Contact can result in chemical burns, and inhalation may lead to severe respiratory irritation and delayed pulmonary edema.[2] It is crucial to adhere to the following safety protocols to minimize exposure and mitigate risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential when working with this compound. The following equipment should be worn at all times in the laboratory when handling this chemical.
Engineering Controls:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
An eyewash station and a safety shower must be readily accessible in the work area.
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations. A face shield should be used in situations where splashing is a significant risk.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves to prevent skin contact. For related anhydrides, materials like PVC, neoprene, or nitrile rubber are often recommended; however, it is crucial to consult the glove manufacturer's specific chemical resistance guide for suitability and breakthrough times.
-
Clothing: A laboratory coat must be worn. Ensure it is buttoned and fits properly to cover as much skin as possible.
-
-
Respiratory Protection: If workplace conditions warrant, or if dusts are generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.
Safety and Logistical Information
This table summarizes key safety and physical data for this compound.
| Parameter | Value | Source |
| Appearance | White Solid | |
| Molecular Formula | C9H8O3 | |
| Molecular Weight | 164.16 g/mol | |
| Melting Point | 162 - 165 °C | |
| Solubility | Decomposes with water and alkalies | |
| NFPA Rating | Health: 2, Flammability: 0, Instability: 1 |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for safety.
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Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood, eyewash station, and safety shower are operational.
-
Review the Safety Data Sheet (SDS) for this compound before beginning work.
-
Keep the container tightly closed and protected from moisture.
-
-
Handling:
-
Conduct all manipulations of this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Avoid all direct contact with the substance; do not touch it with bare hands.
-
When weighing, use a spatula to carefully transfer the solid, avoiding the creation of dust.
-
Keep away from incompatible substances such as water, strong oxidizing agents, and moist air.
-
-
In Case of Accidental Exposure or Spill:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing any contaminated clothing and shoes. Get medical aid.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal. Ensure the area is well-ventilated. Do not allow water to enter the containers.
-
Disposal Plan: Step-by-Step Waste Management
This compound waste must be treated as hazardous.
-
Segregation:
-
Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, paper towels), in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal:
-
Chemical waste generators are required to determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).
-
Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.
-
You must consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
